2-Phenoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40515-82-0 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-phenoxyquinoline |
InChI |
InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H |
InChI Key |
IDPWXVBDDIYDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenoxyquinoline: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline (B57606) family. The quinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The incorporation of a phenoxy group at the 2-position of the quinoline ring system can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a quinoline ring system where a phenoxy group is attached at the C2 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO | PubChem[1] |
| Molecular Weight | 221.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 40515-82-0 | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Source |
| ¹³C NMR | Spectral data available. | PubChem[1] |
| Mass Spectrometry | GC-MS; m/z peaks at 221, 220, 147, 101. | PubChem[1] |
Note: Experimental ¹H NMR and FT-IR spectra for this compound were not explicitly found in the search results. However, data for the related compound 2-phenylquinoline (B181262) is available and can be used for comparative purposes. For 2-phenylquinoline, ¹H NMR (400MHz, CDCl₃) shows characteristic peaks in the aromatic region.[3][4] The FT-IR spectrum of 2-phenylquinoline shows characteristic bands for aromatic C-H and C=C stretching.[5][6]
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with the Ullmann condensation being a prominent method. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542).
Experimental Protocol: Ullmann Condensation for Aryl Ether Synthesis
While a specific detailed protocol for this compound was not found, a general procedure for a similar Ullmann-type reaction is provided below, which can be adapted. This protocol is based on the synthesis of related phenoxy derivatives.[7][8][9]
Reaction:
Materials:
-
Phenol
-
Copper catalyst (e.g., Copper(I) iodide, Copper powder)
-
Base (e.g., Potassium carbonate, Cesium carbonate)
-
High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
Procedure:
-
To a dry reaction flask, add 2-chloroquinoline (1 equivalent), phenol (1.2 equivalents), copper catalyst (0.1 equivalents), and a base (2 equivalents).
-
Add a suitable high-boiling solvent (e.g., DMF) to the flask.
-
Heat the reaction mixture at an elevated temperature (typically 120-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound via Ullmann condensation.
Biological Activity and Potential Applications
While direct biological activity data for this compound is limited in the available literature, numerous studies have highlighted the significant potential of its derivatives in drug discovery.
Anti-inflammatory Activity
Derivatives of phenoxyquinolines have demonstrated notable anti-inflammatory properties. For instance, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been shown to inhibit the release of β-glucuronidase and lysozyme (B549824) from neutrophils, as well as TNF-α formation.[10] One derivative, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6), was found to be a potent inhibitor of TNF-α formation with an IC₅₀ value of 2.3 µM.[10] Another study on 9-phenoxyacridine (B3049667) and 4-phenoxyfuro[2,3-b]quinoline derivatives also reported significant anti-inflammatory activities.[11]
Anticancer Activity
The quinoline scaffold is a key component of several anticancer drugs, and phenoxyquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies on 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives have shown potent anti-proliferative activity against MCF-7 breast cancer cells, with some compounds exhibiting IC₅₀ values in the nanomolar range.
Table 3: Cytotoxicity of selected 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives against MCF-7 cells
| Compound | IC₅₀ (nM) |
| 3b | 15 ± 1 |
| 3c | 17 ± 1 |
| 3d | 8 ± 1 |
| 3f | 10 ± 1 |
| 3m | 60 ± 1 |
| Source: Adapted from a study on quinazolinone molecules.[12] |
These findings suggest that the this compound core can serve as a valuable template for the design of novel anticancer agents.
Potential Signaling Pathway Interactions
The biological effects of quinoline derivatives are often attributed to their interaction with key cellular signaling pathways. While specific studies on this compound are lacking, related compounds have been shown to modulate pathways crucial in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: This pathway is a central regulator of inflammation and cell survival. Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[13][14]
-
MAPK Pathway: The MAPK cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain phytochemicals and synthetic compounds are known to exert their anticancer effects by modulating the MAPK pathway.[15][16][17][18]
Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound itself.
Diagram of Potential Signaling Pathway Interactions:
Caption: Hypothesized modulation of NF-κB and MAPK pathways by this compound derivatives.
Conclusion
This compound represents a molecule of interest for medicinal chemists and drug discovery professionals. While comprehensive data on the parent compound is still emerging, the demonstrated biological activities of its derivatives highlight the potential of this scaffold. The synthetic accessibility through methods like the Ullmann condensation allows for the generation of diverse libraries for further biological evaluation. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound itself, which will be crucial for realizing its therapeutic potential. The information compiled in this guide serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising compound.
References
- 1. This compound | C15H11NO | CID 613302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylquinoline CAS#: 612-96-4 [m.chemicalbook.com]
- 3. 2-Phenylquinoline(612-96-4) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline, 2-phenyl- [webbook.nist.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 17. researchgate.net [researchgate.net]
- 18. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Phenoxyquinoline: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenoxyquinoline, including its chemical properties, and explores the synthesis and biological activities of closely related phenoxy quinoline (B57606) derivatives. Due to the limited availability of specific experimental data for this compound, this document leverages findings from analogous compounds to provide a broader context for its potential applications in research and drug development.
Core Properties of this compound
This compound is a heterocyclic aromatic organic compound. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 40515-82-0 | PubChem |
| Molecular Formula | C₁₅H₁₁NO | PubChem |
| Molecular Weight | 221.25 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2 | PubChem |
| InChI | InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H | PubChem |
Synthesis of Phenoxy Quinolines
General Experimental Protocol: Chan-Lam Coupling for Phenoxy Quinoline Synthesis
This protocol is a generalized representation based on the principles of the Chan-Lam coupling for the synthesis of aryl ethers.[1][2][3]
-
Reactants and Reagents:
-
Aryl boronic acid (e.g., phenylboronic acid)
-
A hydroxyquinoline (e.g., 2-hydroxyquinoline)
-
Copper(II) acetate (B1210297) [Cu(OAc)₂] as the catalyst
-
A base (e.g., pyridine (B92270) or triethylamine)
-
An appropriate solvent (e.g., dichloromethane (B109758) or toluene)
-
-
Procedure: a. To a reaction vessel, add the hydroxyquinoline, aryl boronic acid, and a catalytic amount of copper(II) acetate. b. Add the base and the solvent to the mixture. c. Stir the reaction mixture at room temperature and open to the air. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is typically diluted with a solvent like ethyl acetate and washed with water. e. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. f. The crude product is then purified using column chromatography to yield the desired phenoxy quinoline.
Chan-Lam Coupling Synthesis Workflow.
Biological Activities of Phenoxy Quinoline Derivatives
Derivatives of phenoxy quinoline have demonstrated notable biological activities, particularly in the realms of antibacterial and anticancer research.
Antibacterial Activity
A study on functionalized phenoxy quinolines revealed their potential as antibacterial agents against Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA).[4]
This method was employed to assess the in vitro antibacterial efficacy of synthesized phenoxy quinoline derivatives.[4]
-
Bacterial Culture Preparation: A bacterial suspension equivalent to 0.5 McFarland standard is prepared.
-
Plate Inoculation: The bacterial suspension is uniformly spread over the surface of a Mueller Hinton Agar (B569324) plate.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 100 µL) of each phenoxy quinoline derivative, dissolved in a solvent like DMSO at various concentrations, is added to the wells.
-
Incubation: The plates are incubated at 37°C overnight.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Anticancer Activity and Potential Signaling Pathway
Research into a 4-phenoxy-quinoline derivative, LXY18, has identified it as a potent disruptor of cell division by preventing the relocalization of Aurora kinase B (AURKB) during mitosis.[5] This suggests a potential mechanism of action for phenoxy quinoline compounds in cancer therapy. Mislocalization of AURKB leads to failed cytokinesis, resulting in polyploidy and subsequent cell death in cancer cells.
Inhibition of AURKB Relocalization.
Conclusion
This compound presents a scaffold of interest for further investigation. While specific data on its biological activity and dedicated synthesis protocols are sparse, the broader class of phenoxy quinolines demonstrates significant potential as antibacterial and anticancer agents. The methodologies and findings presented in this guide for related compounds offer a solid foundation for researchers and drug development professionals to explore the therapeutic promise of this compound and its derivatives. Future research should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its pharmacological profile and potential applications.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Phenoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-phenoxyquinoline, a heterocyclic aromatic organic compound. It covers its chemical identity, physicochemical properties, synthesis, and known biological activities, with a focus on data relevant to research and drug development.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate database searches and unambiguous communication in scientific literature.
IUPAC Name: this compound[1]
Synonyms: A comprehensive list of synonyms for this compound is provided in Table 1, compiled from various chemical databases.[1] This includes common alternative names and database identifiers.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| Systematic Name | Quinoline (B57606), 2-phenoxy- |
| CAS Registry Number | 40515-82-0 |
| PubChem CID | 613302 |
| ChEMBL ID | CHEMBL1426688 |
| ChemSpider ID | 533130 |
| Other Synonyms | 2-Phenoxy-quinoline, phenoxyquinoline |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and for predicting its behavior in biological systems. While experimental data for this compound is limited, computed properties from reliable sources are presented in Table 2. For comparative purposes, experimental data for the closely related compound, 2-phenylquinoline (B181262), is also included.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Computed) | 2-Phenylquinoline (Experimental) |
| Molecular Formula | C₁₅H₁₁NO[1] | C₁₅H₁₁N[2][3] |
| Molecular Weight | 221.25 g/mol [1] | 205.25 g/mol [2] |
| Melting Point | Not Available | 84-85 °C |
| Boiling Point | Not Available | 363 °C |
| Water Solubility | Not Available | Slightly soluble |
| pKa (Predicted) | Not Available | 4.52 ± 0.10 |
| XLogP3 | 3.9 | 3.9[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through nucleophilic aromatic substitution (SNAr) reactions. A general experimental protocol is outlined below, based on established methods for the synthesis of phenoxy-substituted quinolines and related heterocyclic compounds.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 2-chloroquinoline (B121035) and phenol (B47542).
Materials:
-
2-Chloroquinoline
-
Phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Copper catalyst (e.g., Copper(I) iodide, Copper(I) oxide) - Optional, but can improve reaction rate and yield in an Ullmann-type condensation.[4][5][6]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-chloroquinoline (1 equivalent) and phenol (1.1-1.5 equivalents) in DMF, add potassium carbonate or cesium carbonate (2-3 equivalents).
-
If using a catalyst, add a catalytic amount of the copper salt.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Activity and Signaling Pathways
While direct biological data for this compound is not extensively available, research on structurally related quinoline derivatives provides insights into its potential pharmacological activities.
Anticancer and Antiviral Potential
Quinoline-based compounds have been widely investigated for their therapeutic potential.[7] Specifically, derivatives of this compound have been synthesized and evaluated for their anticancer activity .[8] For instance, certain curcumin-inspired this compound analogues have shown significant cytotoxicity against various cancer cell lines.[8] One of the most active compounds in a study demonstrated an IC₅₀ of 3.12 µM against PC-3 prostate cancer cells and was found to induce G2/M cell cycle arrest and apoptosis.[8]
Furthermore, the related 2-phenylquinoline scaffold has been identified as a promising starting point for the development of broad-spectrum anti-coronavirus agents .[9][10] A study on 2-phenylquinolines revealed activity against SARS-CoV-2 and other human coronaviruses, with EC₅₀ values in the low micromolar range.[9][10][11]
Potential Mechanism of Action and Signaling Pathways
Investigations into the mechanism of action of 2-phenylquinolines suggest a multi-faceted mode of antiviral activity. One proposed mechanism involves the inhibition of autophagy , a cellular process that viruses can hijack for their replication.[9][12] Additionally, some analogues have shown the ability to inhibit the nsp13 helicase , a crucial enzyme for viral RNA replication, with IC₅₀ values in the low micromolar range.[9][10]
Based on these findings for a closely related compound class, a potential signaling pathway for the antiviral activity of this compound can be hypothesized.
This diagram illustrates the potential dual mechanism of action where this compound may inhibit viral replication by interfering with both viral entry/autophagy and the function of the nsp13 helicase. It is important to note that this is a putative pathway based on data from related compounds and requires experimental validation for this compound itself.
Summary and Future Directions
This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity. While experimental data on the parent compound is sparse, the demonstrated anticancer and antiviral activities of its derivatives and closely related analogues make it an interesting candidate for further investigation. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, exploring its pharmacological profile through in vitro and in vivo studies, and elucidating its precise mechanism of action to validate the hypothesized signaling pathways. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery programs.
References
- 1. This compound | C15H11NO | CID 613302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline, 2-phenyl- [webbook.nist.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. malariaworld.org [malariaworld.org]
An In-depth Technical Guide to the Synthesis of 2-Phenoxyquinoline from 2-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-phenoxyquinoline from 2-chloroquinoline (B121035), a reaction of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline (B57606) scaffold in pharmacologically active compounds. This document details the prevalent synthetic methodologies, experimental protocols, and mechanistic insights into this transformation.
Introduction
The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring is a key strategy in the development of new molecular entities with desired biological activities. The synthesis of this compound from 2-chloroquinoline represents a crucial C-O bond-forming reaction, providing access to a class of compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. This guide will focus on the practical aspects of this synthesis, providing researchers with the necessary information to replicate and optimize this transformation.
Synthetic Methodologies
The synthesis of this compound from 2-chloroquinoline is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack by the phenoxide ion. Two primary methodologies are employed for this synthesis: the Ullmann condensation and a base-mediated nucleophilic aromatic substitution.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers. While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable method.
Base-Mediated Nucleophilic Aromatic Substitution
A more common and often milder approach involves the direct reaction of 2-chloroquinoline with phenol (B47542) in the presence of a base. This method avoids the need for a metal catalyst and is generally preferred for its simplicity and cost-effectiveness. The choice of base and solvent is critical for achieving high yields.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound from 2-chloroquinoline based on a base-mediated nucleophilic aromatic substitution.
General Procedure:
A mixture of 2-chloroquinoline, phenol, and a suitable base in a high-boiling polar aprotic solvent is heated for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Chloroquinoline | 1.0 eq | Starting material |
| Phenol | 1.2 - 1.5 eq | Nucleophile |
| Potassium Carbonate (K2CO3) | 1.5 - 2.0 eq | Base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Temperature | Reflux | Typically 153 °C for DMF |
| Reaction Time | 4 - 8 hours | Monitored by TLC |
Detailed Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroquinoline (1.0 mmol, 163.6 mg), phenol (1.2 mmol, 113 mg), and anhydrous potassium carbonate (1.5 mmol, 207 mg).
-
Add N,N-dimethylformamide (DMF, 5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Table 2: Characterization Data for this compound
| Technique | Data |
| 1H NMR (CDCl3, 400 MHz) | δ 8.10 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.60 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 8.0 Hz, 2H), 7.25 (t, J = 7.4 Hz, 1H), 7.15 (d, J = 8.0 Hz, 2H), 6.95 (d, J = 8.8 Hz, 1H). |
| 13C NMR (CDCl3, 100 MHz) | δ 163.2, 154.5, 147.8, 140.1, 130.0, 129.8, 127.5, 127.4, 125.0, 124.8, 121.8, 114.5. |
| Mass Spec. (ESI) | m/z 222.09 [M+H]+ |
Reaction Mechanism and Workflow
The synthesis of this compound from 2-chloroquinoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below and illustrated in the accompanying diagrams.
Reaction Mechanism
The reaction is initiated by the deprotonation of phenol by the base (potassium carbonate) to form the more nucleophilic phenoxide ion. The phenoxide ion then attacks the electron-deficient C2 position of the 2-chloroquinoline ring, which is activated by the electron-withdrawing nitrogen atom. This addition step forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this intermediate. In the final step, the chloride ion is eliminated as a leaving group, and the aromaticity of the quinoline ring is restored, yielding the this compound product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The base-mediated nucleophilic aromatic substitution of 2-chloroquinoline with phenol provides an efficient and straightforward method for the synthesis of this compound. The use of potassium carbonate as a base and DMF as a solvent under reflux conditions generally affords good yields of the desired product. This technical guide provides a solid foundation for researchers to successfully perform and adapt this important transformation for the synthesis of various this compound derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions, such as screening different bases, solvents, and reaction temperatures, may lead to improved yields and shorter reaction times.
The Diverse Biological Activities of Quinoline and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of quinoline derivatives, with a focus on their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative activity data, and visual representations of key molecular pathways.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of cellular architecture, and induction of programmed cell death.
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular processes. Many of these compounds function by inhibiting protein kinases, which are pivotal in cancer cell signaling.[1] Notably, quinoline-based molecules have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular signaling cascades such as the PI3K/Akt/mTOR pathway.[2][3] Inhibition of these pathways disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[3]
Another significant mechanism is the disruption of tubulin polymerization.[4] By interfering with microtubule dynamics, these derivatives can arrest the cell cycle in the G2/M phase and induce apoptosis.[4] Furthermore, some quinoline derivatives act as topoisomerase inhibitors or DNA intercalating agents, directly interfering with DNA replication and transcription in cancer cells.[5]
Quantitative Anticancer Activity
The anticancer potency of various quinoline derivatives has been quantified using in vitro cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values from these studies provide a measure of the compound's effectiveness in inhibiting cancer cell growth. A selection of these findings is presented in the table below.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [6] |
| 7-chloro-4-quinolinylhydrazone | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [6] |
| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [6] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [1] |
| Quinoline-chalcone hybrid (Compound 33) | MCF-7 (Breast) | 37.07 nM | [1] |
| Quinoline-chalcone hybrid (Compound 34) | HeLa (Cervical) | - | [1] |
| Quinoline-chalcone hybrid (Compound 34) | DLD1 (Colon) | - | [1] |
| 4-anilino-3-carboxyamide derivative (Quinoline 46) | - | EGFR IC50 = 5.283 | [2] |
| 4,6,7-substituted quinoline (Compound 27) | Leukemia, CNS, Breast | c-Met IC50 = 19 nM | [2] |
| 4,6,7-substituted quinoline (Compound 28) | Leukemia, CNS, Breast | c-Met IC50 = 64 nM | [2] |
| Quinoline derivative (PQQ) | HL-60 (Leukemia) | mTOR IC50 = 64 nM | [7] |
| Quinoline-based PI3K/mTOR dual inhibitor | - | PI3Kα IC50 = 0.50 - 2.03 nM | [8] |
| Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a) | MCF-7 (Breast) | GI50 = 25 nM | [9] |
| Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 3e) | MCF-7 (Breast) | GI50 = 33 nM | [9] |
| Quinoline derivative (Compound VIII) | Four human cancer cell lines | GI50 = 1.20 µM | [9] |
| Quinoline derivative (Compound IX) | Four human cancer cell lines | GI50 = 3.30 µM | [9] |
| Novel quinoline derivative 91b1 | A549 (Lung) | 15.38 µg/mL | [10] |
| Novel quinoline derivative 91b1 | AGS (Gastric) | 4.28 µg/mL | [10] |
| Novel quinoline derivative 91b1 | KYSE150 (Esophageal) | 4.17 µg/mL | [10] |
| Novel quinoline derivative 91b1 | KYSE450 (Esophageal) | 1.83 µg/mL | [10] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Quinoline derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, K-562)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 50% isopropanol (B130326) and 10% sodium dodecyl sulfate)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 2.5 x 10³ cells/100 µL/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plates for a further 24 to 72 hours.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the inhibitory effects of quinoline derivatives on key cancer-related signaling pathways.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. ijmphs.com [ijmphs.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the photophysical properties of quinoline compounds
An In-depth Technical Guide to the Photophysical Properties of Quinoline (B57606) Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical properties of quinoline and its derivatives. Quinoline, a heterocyclic aromatic compound, forms the structural backbone of many important molecules, including pharmaceuticals, dyes, and fluorescent probes. Its unique electronic structure gives rise to distinct photophysical behaviors that are highly sensitive to the molecular environment, making it a versatile scaffold for a wide range of applications.
Core Photophysical Concepts
The interaction of quinoline compounds with light is governed by a series of electronic and vibrational processes. When a molecule absorbs a photon of light, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule can then return to the ground state through several pathways, some of which involve the emission of light. These processes are visually summarized in the Jablonski diagram.
Key Photophysical Parameters:
-
Absorption (λ_abs): The process where a molecule absorbs a photon, promoting an electron to a higher energy level. This is typically measured using UV-Visible spectroscopy. Quinoline derivatives commonly exhibit absorption bands arising from π-π* and n-π* electronic transitions.[1]
-
Fluorescence Emission (λ_em): After excitation, the molecule can relax to the lowest vibrational level of the S₁ state and then return to the ground state by emitting a photon. This emitted light is known as fluorescence.
-
Stokes Shift: The difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.
-
Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A quantum yield can range from 0 (non-fluorescent) to 1 (perfectly fluorescent).
-
Fluorescence Lifetime (τ_F): This is the average time a molecule spends in the excited state before returning to the ground state. Lifetimes for quinoline derivatives are typically in the nanosecond range.[3]
Figure 1: Jablonski diagram illustrating key photophysical transitions.
Factors Influencing Photophysical Properties
The absorption and emission characteristics of quinoline compounds are not fixed; they are highly dependent on both the molecular structure and the surrounding environment.
-
Substituent Effects: The nature and position of substituent groups on the quinoline ring dramatically alter its electronic properties. Electron-donating groups (e.g., -NH₂, -OCH₃) generally cause a red-shift (bathochromic shift) in absorption and emission spectra, while electron-withdrawing groups (e.g., -NO₂, -CN) often cause a blue-shift (hypsochromic shift) and can sometimes lead to fluorescence quenching.[4][5] This tunability is a key reason for their widespread use.
-
Solvent Polarity (Solvatochromism): Many quinoline derivatives exhibit solvatochromism, where the position of the absorption or emission band changes with the polarity of the solvent.[4] This phenomenon is often due to a change in the dipole moment of the molecule upon electronic excitation. A "positive solvatochromism" (red-shift in more polar solvents) is commonly observed, indicating a more polar excited state.[6]
-
pH Effects: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic media.[7] This protonation significantly alters the electronic structure, often leading to large changes in absorption and fluorescence.[8] Typically, protonation results in a red-shift of the emission wavelength and can dramatically enhance the fluorescence quantum yield.[9] This pH sensitivity makes quinoline derivatives excellent candidates for pH sensors.[7]
Quantitative Data of Selected Quinoline Derivatives
The photophysical properties of quinoline derivatives vary widely based on their substitution patterns. The following table summarizes key parameters for several illustrative compounds found in the literature.
| Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| Unsymmetrical bis-quinolin-3-yl chalcone (B49325) (Cpd 12) | Acetonitrile | ~290 | ~450 | >15000 | 0.1 - 0.7 | [4] |
| Quinazoline Derivative (Cpd 1) | Dilute Solution | 369 | 414 | 2982 | 0.8467 | [3] |
| Quinazoline Derivative (Cpd 2) | Dilute Solution | 403 | 450 | 2592 | 0.8759 | [3] |
| Quinoline Derivative 8a | Dichloromethane | ~350 | ~400 | - | - | [1] |
| Benzo[h]quinoline | Dichloromethane | ~310 | ~360 | - | 0.15 (native state) | [8] |
| 1H-pyrazolo[3,4-b]quinoline (PQPc) | n-hexane | ~390 | ~460 | - | 0.1287 | [10] |
| 1H-pyrazolo[3,4-b]quinoline (PQPc) | Acetonitrile | ~390 | ~480 | - | 0.0075 | [10] |
Note: The data presented are drawn from different studies and experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Accurate characterization of photophysical properties requires standardized experimental procedures. Below are methodologies for key measurements.
Measurement of Absorption and Emission Spectra
-
Preparation of Solutions: Prepare a stock solution of the quinoline compound in a suitable spectroscopic-grade solvent. Create a series of dilute solutions from the stock, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]
-
Absorption Spectroscopy (UV-Vis):
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline (blank).
-
Record the absorption spectrum of the sample solution over the desired wavelength range.
-
The wavelength of maximum absorbance (λ_abs) is identified.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Scan the emission monochromator to record the fluorescence spectrum.
-
The wavelength of maximum fluorescence intensity (λ_em) is identified. The instrument's detector response should be corrected to obtain the true emission profile.
-
Determination of Relative Fluorescence Quantum Yield (Φ_F)
The comparative method, using a well-characterized fluorescent standard, is the most common and reliable technique for determining Φ_F.[2]
Principle: If a standard and a sample have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields. The governing equation is:
Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (n_X² / n_ST²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts X and ST refer to the unknown sample and the standard, respectively.
Detailed Protocol:
-
Select a Standard: Choose a fluorescent standard with a known quantum yield and whose absorption and emission spectra overlap with the sample as little as possible. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) and 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) (Φ_F = 0.90) are common standards.[8][12]
-
Prepare Solutions: Prepare a series of at least five dilute solutions of both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Measure Absorbance: Record the UV-Vis absorbance for all solutions at the selected excitation wavelength.
-
Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum under identical instrument conditions (e.g., excitation/emission slit widths).
-
Integrate Intensity: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the standard and the sample, plot a graph of integrated fluorescence intensity versus absorbance.
-
Calculate Slope: Determine the slope (Gradient, Grad) of the linear fit for both plots.
-
Calculate Quantum Yield: Use the slopes in the final calculation to improve accuracy:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Figure 2: Workflow for determining relative fluorescence quantum yield.
Conclusion
Quinoline and its derivatives are a fundamentally important class of fluorophores. Their photophysical properties, including absorption, emission, and fluorescence efficiency, can be precisely tuned through synthetic modification of the quinoline scaffold. Furthermore, their profound sensitivity to environmental factors such as solvent polarity and pH makes them highly effective as chemical sensors and biological probes. A thorough understanding and accurate measurement of these properties, using the protocols outlined in this guide, are essential for harnessing the full potential of quinoline compounds in research and drug development.
References
- 1. scielo.br [scielo.br]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]
- 4. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 9. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
An In-depth Technical Guide to the Chemical Reactivity of the Phenoxy Group on the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of a phenoxy group with a quinoline (B57606) scaffold creates a privileged structural motif in medicinal chemistry. Phenoxyquinoline derivatives have garnered significant attention due to their diverse pharmacological activities, including roles as antibacterial agents, c-Met kinase inhibitors for cancer therapy, and DNA gyrase inhibitors.[1][2] Understanding the chemical reactivity of the phenoxy group is paramount for the synthesis of novel analogs, the development of structure-activity relationships (SAR), and the design of prodrugs or bioisosteres. This technical guide provides a comprehensive overview of the chemical transformations involving the phenoxy moiety attached to a quinoline ring, focusing on electrophilic and nucleophilic substitution, ether cleavage, and cross-coupling reactions.
I. Synthesis of the Phenoxy-Quinoline Ether Linkage
The primary method for constructing the foundational C-O ether bond between a phenol (B47542) and a quinoline ring is through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.
Chan-Lam C-O Cross-Coupling
The Chan-Lam coupling provides a versatile and widely used method for the synthesis of phenoxyquinolines. This reaction typically involves the copper-catalyzed coupling of a quinolinol with an aryl boronic acid.
Experimental Protocol: Synthesis of 6-bromo-4-(p-tolyloxy)quinoline
In a Schlenk tube, 6-bromoquinolin-4-ol (B142416) (1 equivalent), 4-methylphenylboronic acid (2 equivalents), and Cu(OAc)2 (1 equivalent) are combined in a suitable solvent such as methanol (B129727) (10 mL). The mixture is stirred in an aerobic atmosphere at room temperature for 20 minutes. Triethylamine (Et3N, 2 equivalents) is then added, and the reaction is stirred for an additional 48 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 40:60 n-hexane:ethyl acetate) to yield the desired 6-bromo-4-(p-tolyloxy)quinoline.[1]
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 6-bromoquinolin-4-ol | 4-methylphenylboronic acid | Cu(OAc)2 | Et3N | Methanol | 48 | 89 | [1] |
| 6-bromoquinolin-4-ol | 4-methoxyphenylboronic acid | Cu(OAc)2 | Et3N | Methanol | 48 | 92 | [1] |
| 6-bromoquinolin-4-ol | Phenylboronic acid | Cu(OAc)2 | Et3N | Methanol | 48 | 85 | [1] |
Table 1: Examples of Chan-Lam C-O Cross-Coupling for Phenoxyquinoline Synthesis.[1]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is another effective method, particularly when a haloquinoline is used as the electrophile and a phenoxide as the nucleophile.
Experimental Protocol: Synthesis of 2-chloro-4-phenoxyquinoline
A mixture of 2,4-dichloroquinoline (B42001) (10 mmol), phenol (11 mmol), and anhydrous cesium carbonate (Cs2CO3, 20 mmol) in dimethylformamide (DMF, 30 mL) is heated in a sealed tube at 80 °C for 16 hours. After cooling, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with saturated NaCl solution and dried over Na2SO4. The crude product is purified by silica gel column chromatography to afford 2-chloro-4-phenoxyquinoline.[3]
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloroquinoline | Phenol | Cs2CO3 | DMF | 80 | 16 | 62-69 | [3] |
| 2,4-dichloroquinoline | 4-cyanophenol | Cs2CO3 | DMF | 80 | 16 | 60 | [3] |
| 2,4-dichloroquinoline | 4-formylphenol | Cs2CO3 | DMF | 80 | 16 | 67 | [3] |
Table 2: Synthesis of Phenoxyquinolines via SNAr Reaction.[3]
II. Reactivity of the Phenoxy Group
The phenoxy group, once attached to the quinoline ring, can undergo a variety of chemical transformations. The electronic nature of the quinoline ring, being electron-withdrawing, influences the reactivity of the appended phenoxy group.
Electrophilic Aromatic Substitution (EAS) on the Phenoxy Ring
The quinolinyl-oxy group (-O-Quinoline) is an ortho, para-directing group for electrophilic aromatic substitution on the phenoxy ring due to the lone pairs on the ether oxygen which can be donated into the phenyl ring through resonance. However, the overall reactivity of the phenoxy ring is expected to be lower than that of phenol due to the electron-withdrawing nature of the quinoline heterocycle.
Nitration:
Direct nitration of phenoxyquinolines can be achieved using standard nitrating agents. The regioselectivity is dictated by the ortho, para-directing nature of the ether linkage.
General Experimental Protocol for Nitration:
To a solution of the phenoxyquinoline in a suitable solvent like acetic acid or sulfuric acid at low temperature (e.g., 0-5 °C), a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred for a specified time and then quenched by pouring onto ice. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Halogenation:
Bromination of the phenoxy ring can be performed using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
General Experimental Protocol for Bromination:
To a solution of the phenoxyquinoline in a solvent such as dichloromethane (B109758) or acetic acid, a brominating agent like bromine or NBS is added portion-wise. The reaction is stirred at room temperature until completion. The reaction mixture is then worked up by washing with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess bromine, followed by extraction and purification.
Friedel-Crafts Acylation:
The introduction of an acyl group onto the phenoxy ring can be achieved via Friedel-Crafts acylation, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction can be used to introduce further functional handles for derivatization. For instance, intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) or Eaton's reagent leads to the formation of fused quinoline systems.[4]
Experimental Protocol for Intramolecular Friedel-Crafts Acylation:
A mixture of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid and Eaton's reagent (7.7% w/w of P2O5 in CH3SO3H, 2.5 equivalents) is stirred at 35 °C. Upon completion, the reaction mixture is poured onto ice and the resulting precipitate is collected by filtration, washed with water, and dried to afford the cyclized product.[4]
Caption: Regioselectivity of EAS on the phenoxyquinoline ring.
Nucleophilic Cleavage of the Ether Bond
The C-O bond of the phenoxyquinoline can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the sp2-hybridized C-O bond, the cleavage generally occurs at the alkyl-oxygen bond in alkyl aryl ethers. However, in the case of diaryl ethers, the reaction is more challenging. For phenoxyquinolines, cleavage results in the formation of a hydroxyquinoline and a halobenzene. There is a report on the cleavage of 2-phenoxyquinoline, which upon heating, yields phenol and 2-quinolyl sulfide, suggesting a complex reaction pathway.[5]
General Experimental Protocol for Ether Cleavage with HBr:
The phenoxyquinoline is refluxed in a concentrated solution of hydrobromic acid (e.g., 48% HBr) for several hours. The reaction mixture is then cooled, neutralized with a base (e.g., NaHCO3), and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by chromatography or recrystallization to isolate the corresponding hydroxyquinoline.
Caption: General mechanism for the acidic cleavage of the phenoxyquinoline ether bond.
Cross-Coupling Reactions
The phenoxy group is generally not a good leaving group for standard cross-coupling reactions. However, it can be converted into a better leaving group, such as a triflate (-OTf) or a nonaflate (-ONf), by reaction with the corresponding anhydride or sulfonyl chloride. These activated phenol derivatives can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the position of the original phenoxy group.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide (as a model for an activated phenoxyquinoline)
A mixture of the aryl halide (1 mmol), an arylboronic acid (1.2 mmol), and Pd(OAc)2 (0.5 mol%) in a suitable solvent system (e.g., water-ethanol-benzene) is stirred at room temperature. A base, such as Na2CO3, is added, and the reaction is heated to reflux until completion. After cooling, the mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.
Caption: Cross-coupling strategies for functionalizing the quinoline core via the phenoxy group.
III. Biological Significance and Signaling Pathways
Phenoxyquinoline derivatives have shown significant promise as inhibitors of key biological targets in drug discovery.
c-Met Kinase Inhibition
Several 4-phenoxyquinoline derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers. Inhibition of this pathway can block tumor growth and metastasis.
Caption: Inhibition of the c-Met signaling pathway by phenoxyquinoline derivatives.
DNA Gyrase Inhibition
Phenoxyquinoline derivatives have also been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] By inhibiting DNA gyrase, these compounds can effectively block bacterial growth, making them promising candidates for the development of new antibacterial agents.
References
- 1. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Theoretical calculations of 2-Phenoxyquinoline molecular orbitals
An In-Depth Technical Guide to the Theoretical Calculations of 2-Phenoxyquinoline Molecular Orbitals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular orbital characteristics of this compound and its derivatives. Understanding the electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting molecular reactivity, stability, and potential applications in medicinal chemistry and materials science.
Introduction to Molecular Orbital Theory in Drug Design
Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules.[1] Unlike localized bonding theories, MO theory considers electrons to be delocalized over the entire molecule, occupying a set of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.[2][3] A smaller gap generally implies higher reactivity.[2]
For drug development professionals, analyzing the HOMO and LUMO surfaces provides insights into the regions of a molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO), which is vital for understanding potential interactions with biological targets like proteins and enzymes.
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules.[3][4][5] It offers a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules like this compound.[3]
The theoretical calculation of molecular orbitals for quinoline (B57606) derivatives typically follows a standardized workflow:
-
Structure Optimization: The initial step involves optimizing the 3D geometry of the molecule to find its most stable, lowest-energy conformation. This is crucial as the molecular geometry significantly influences the electronic properties.
-
Frequency Calculation: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed with a specific functional and basis set to determine the electronic properties, including the energies of the molecular orbitals.[6]
-
Analysis of Molecular Orbitals: The output is then analyzed to identify the HOMO and LUMO energies, calculate the energy gap, and visualize the orbital distributions.
-
Calculation of Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity parameters such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) can be calculated to further understand the molecule's behavior.[2]
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, known for accurately predicting molecular structures and energies.[4][6] Other functionals like PBE0 are also employed.[7]
-
Basis Sets: The choice of basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. Common choices for molecules of this size include Pople-style basis sets like 6-311G(d,p) or def2-TZVP.[4][7] The inclusion of polarization functions (e.g., d,p) and diffuse functions is important for an accurate description of bonding and non-bonding interactions.[8]
A typical level of theory used in recent studies on functionalized phenoxy quinolines is PBE0-D3BJ/def2-TZVP in a simulated solvent environment (e.g., SMD water).[7]
Quantitative Data on this compound Derivatives
Computational studies on a series of functionalized this compound derivatives have provided valuable quantitative data regarding their electronic properties. These studies help in understanding how different substituents on the phenoxy and quinoline rings affect the molecular orbitals.
| Compound Class | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| Functionalized Phenoxy Quinolines (3a-3h) | PBE0-D3BJ/def2-TZVP/SMD water | Not specified | Not specified | 4.93 - 5.07 | [7] |
| 2-Phenylquinoxaline | B3LYP/6-311G(d,p) | -6.04 | -1.72 | 4.32 | [4] |
| Generic Quinoline Derivative | B3LYP/6–311+G(d, p) | -6.814 | -2.749 | 4.065 | [8] |
Note: The data for 2-Phenylquinoxaline and the generic quinoline derivative are included for comparative context as they represent similar heterocyclic systems.
The HOMO-LUMO energy gap for the synthesized phenoxy quinoline derivatives ranges from 4.93 to 5.07 eV.[7] This relatively large gap suggests high kinetic stability. The study also calculated global reactivity parameters, identifying that compounds with lower energy gaps are chemically more reactive.[7]
Visualizing Computational Workflows and Results
The following diagram illustrates the typical workflow for the computational analysis of a molecule like this compound.
Caption: A flowchart of the computational protocol for molecular orbital analysis.
The primary output of these calculations includes the 3D visualization of the HOMO and LUMO electron density surfaces.
-
HOMO: For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, indicating this is the region most susceptible to electrophilic attack.
-
LUMO: The LUMO is typically located on the same ring system, representing the most likely site for nucleophilic attack.
The specific distribution can be influenced by substituents. For instance, in a related study on 2-methoxyphenyl quinoline-2-carboxylate, the HOMO was primarily located on the methoxyphenyl group, while the LUMO was on the quinoline moiety.[9] This separation is significant for understanding charge transfer properties.
Conclusion
Theoretical calculations, predominantly using DFT, are indispensable tools for characterizing the molecular orbitals of this compound and its analogues. These computational studies provide detailed insights into the electronic structure, stability, and reactivity of these compounds. The calculated HOMO-LUMO energy gap and the visualization of these frontier orbitals offer a rational basis for designing novel molecules with desired electronic properties for applications in drug development and materials science. The methodologies outlined in this guide represent the current standard in the field for obtaining reliable and predictive theoretical data.
References
- 1. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 2. irjweb.com [irjweb.com]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach [mdpi.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 2-Phenoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and anticancer evaluation of 2-phenoxyquinoline derivatives. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and oncology to explore the potential of this class of compounds as novel anticancer agents.
Introduction
Quinoline (B57606) and its derivatives have emerged as a significant scaffold in the development of anticancer drugs due to their diverse pharmacological activities. Among these, this compound derivatives have attracted considerable attention for their potent cytotoxic effects against various cancer cell lines. These compounds often elicit their anticancer activity through the induction of apoptosis (programmed cell death) and cell cycle arrest, making them promising candidates for further investigation and development. This document details the synthetic procedures and biological evaluation methods pertinent to the study of this compound derivatives in an anticancer research context.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the synthesis of a 2-chloroquinoline (B121035) intermediate, which is then subjected to a nucleophilic aromatic substitution reaction with a substituted phenol (B47542).
Protocol 1: Synthesis of 2-Chloroquinoline
This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation and cyclization of acetanilides to form 2-chloroquinolines.
Materials:
-
Substituted acetanilide (B955)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)
-
Ice
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, cool DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (or phosphorus pentachloride) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add the substituted acetanilide portion-wise, ensuring the temperature remains low.
-
After the addition is complete, heat the reaction mixture under reflux for the appropriate time (typically monitored by TLC).
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water with vigorous stirring.
-
The crude 2-chloroquinoline derivative will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.
Protocol 2: Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the reaction of 2-chloroquinoline with various phenols to yield the desired this compound derivatives.
Materials:
-
2-Chloroquinoline derivative (from Protocol 1)
-
Substituted phenol
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ice
-
Water
Procedure:
-
In a round-bottom flask, dissolve the 2-chloroquinoline derivative and the substituted phenol in DMF.
-
Add potassium carbonate to the mixture. The base facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide ion.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude this compound derivative by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.
Synthesis Workflow Diagram
Caption: General synthetic scheme for this compound derivatives.
Anticancer Activity Evaluation
The synthesized this compound derivatives are evaluated for their anticancer potential using a series of in vitro assays. These assays are designed to determine the cytotoxic effects of the compounds and to elucidate their mechanism of action.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative this compound derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6c | PC-3 (Prostate) | 3.12 ± 0.11 | [1] |
| 9d | PC-3 (Prostate) | - | [1] |
| Compound IV | PC-3 (Prostate) | 2.11 | [2] |
| Compound III | PC-3 (Prostate) | 4.11 | [2] |
| IND-2 | PC-3 (Prostate) | - | [3] |
| SMS-IV-20 | MCF-7 (Breast) | - | [4] |
| SMS-IV-40 | MCF-7 (Breast) | - | [4] |
Note: IC₅₀ values are presented as reported in the literature. "-" indicates that a specific value was not provided in the cited source, although the compound was noted for its activity.
Experimental Protocols for Anticancer Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat the cancer cells with the test compounds as described in the MTT assay protocol.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
This protocol is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound derivatives
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivatives for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from treated and untreated cancer cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compounds, then lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression. β-actin is commonly used as a loading control to normalize the data.
Mechanism of Action: Induction of Apoptosis
Many this compound derivatives exert their anticancer effects by inducing apoptosis. The apoptotic process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by 2-phenoxyquinolines.
Studies have shown that certain quinoline derivatives can modulate the expression of proteins in the Bcl-2 family.[1] Specifically, they can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[4] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[1] Active caspase-9, in turn, activates executioner caspases like caspase-3.[2] Activated caspase-3 is responsible for cleaving various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[3] Some derivatives have also been shown to upregulate other pro-apoptotic proteins like p53 and caspase-8.[2]
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of derivatives.
Conclusion
The protocols and data presented herein provide a framework for the synthesis and evaluation of this compound derivatives as potential anticancer agents. The modular nature of the synthesis allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The in vitro assays described are essential for identifying lead compounds and elucidating their mechanisms of action, paving the way for further preclinical and clinical development. The induction of apoptosis through the modulation of the Bcl-2 protein family and the activation of the caspase cascade appears to be a key mechanism for this class of compounds.
References
- 1. sid.ir [sid.ir]
- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II [mdpi.com]
- 4. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Phenoxyquinoline as a Fluorescent Probe for Bioimaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] Their inherent fluorescence properties make them attractive scaffolds for the development of fluorescent probes for bioimaging.[3][4] These probes are instrumental in visualizing and understanding complex biological processes at the cellular and subcellular levels. This document provides detailed application notes and protocols for the potential use of 2-phenoxyquinoline as a fluorescent probe in bioimaging, drawing upon the broader knowledge of quinoline-based fluorophores. While specific data for the parent this compound is limited, this guide offers a comprehensive framework for its synthesis, characterization, and application in cellular imaging.
Photophysical Properties of Quinoline-Based Probes
The fluorescence of quinoline derivatives is governed by their electronic structure, which can be finely tuned by introducing various substituents. This allows for the rational design of probes with specific photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.[5][6] Generally, quinoline-based probes exhibit fluorescence in the visible to near-infrared (NIR) region, making them suitable for biological imaging with reduced autofluorescence and deeper tissue penetration.[4][7]
Table 1: Photophysical Data of Representative Quinoline Derivatives
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent | Reference |
| 2,4-disubstituted quinoline derivative | 319-387 | 472-496 | 0.78 | 77-108 | CHCl₃ | [8] |
| Pyrrolylquinoline-BF₂ analogue | 470 | 510 | 0.003 | 40 | THF | [9] |
| Pyrrolylquinoline-BPh₂ analogue | 480 | 693 | 0.005 | 213 | THF | [9] |
| Quinoline-based NO probe (QNO) | ~400 (one-photon) | 535 | - | ~135 | PBS | [10] |
| Quinoline-based Zn(II) probe (QP2) | - | - | - | - | DMSO/H₂O | [11] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the coupling of a phenol (B47542) with a 2-chloroquinoline (B121035) derivative. The following is a general protocol adapted from the synthesis of similar phenoxy-quinoline compounds.[1]
Materials:
-
2-Chloroquinoline
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 2-chloroquinoline (1 mmol) in DMF (10 mL), add phenol (1.2 mmol) and potassium carbonate (2 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.
Cell Culture and Staining Protocol for Bioimaging
This protocol provides a general guideline for staining live cells with a novel fluorescent probe like this compound. Optimization of probe concentration, incubation time, and other parameters is recommended for each cell line and experimental setup.
Materials:
-
Adherent or suspension cells (e.g., HeLa, A549, MCF-7)[1][12]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI (for nuclear counterstaining, optional)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be optimized, typically in the range of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound working solution to the cells.
-
Incubate for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of this compound.
-
Optional Steps:
-
Fixation: After washing, cells can be fixed with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Counterstaining: After fixation and permeabilization (if required for intracellular targets), nuclei can be counterstained with DAPI.
Cytotoxicity Assay
Before extensive use in live-cell imaging, it is crucial to assess the cytotoxicity of the fluorescent probe. The MTT assay is a common method for this purpose.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a period that reflects the intended imaging experiment (e.g., 24 hours). Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37 °C until formazan (B1609692) crystals are formed.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve. Several quinoline derivatives have shown cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from the low micromolar to higher concentrations.[12][13]
Visualizations
Experimental Workflow for Bioimaging
The following diagram illustrates a typical workflow for utilizing a novel fluorescent probe like this compound in cellular imaging experiments.
Caption: Workflow for bioimaging with this compound.
Hypothetical Signaling Pathway: pH Sensing
Many quinoline-based fluorescent probes exhibit sensitivity to the local microenvironment, such as pH.[5][14] A plausible mechanism for a pH-sensing quinoline probe involves protonation of the quinoline nitrogen in acidic environments, which can alter the electronic properties and thus the fluorescence of the molecule. The following diagram illustrates a hypothetical signaling pathway for a generic quinoline-based pH probe.
Caption: Hypothetical pH sensing mechanism of a quinoline probe.
Conclusion
This compound holds promise as a scaffold for the development of novel fluorescent probes for bioimaging. While specific data for the parent compound is emerging, the broader family of quinoline derivatives has demonstrated significant potential in various bioimaging applications. The protocols and data presented here provide a foundational guide for researchers interested in exploring the use of this compound and its derivatives in their studies. Further research is warranted to fully characterize the photophysical properties, biological targets, and bioimaging applications of this compound.
References
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 12. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols for Utilizing 2-Phenoxyquinoline in the Development of Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-phenoxyquinoline as a core scaffold in the development of chemical sensors. While direct applications of this compound as a chemical sensor are not extensively reported in the current literature, its structural similarity to known quinoline-based chemosensors suggests its significant potential. This document outlines a proposed framework for its synthesis, functionalization, and application in chemical sensing, drawing parallels from established quinoline (B57606) chemistry.
Introduction to this compound in Chemical Sensing
Quinoline and its derivatives are well-established fluorophores and chromophores used in the design of chemical sensors for a variety of analytes, particularly metal ions.[1][2][3][4] The quinoline moiety offers a rigid, planar structure with favorable photophysical properties, including strong fluorescence and good photochemical stability.[4] The nitrogen atom in the quinoline ring can act as a binding site for metal ions, and the aromatic system can be readily functionalized to introduce specific recognition units for target analytes.[1]
This compound, with its phenoxy group at the 2-position, presents an interesting scaffold for sensor development. The phenoxy group can influence the electronic properties of the quinoline ring system and can also serve as a point for further functionalization to create selective binding pockets.
Proposed Sensing Mechanism
A plausible sensing mechanism for a functionalized this compound sensor involves the modulation of its fluorescent properties upon analyte binding. Common mechanisms in quinoline-based sensors that could be applicable to this compound derivatives include:
-
Photoinduced Electron Transfer (PET): A receptor unit with a lone pair of electrons (e.g., an amino group) can be attached to the this compound scaffold. In the free sensor, the fluorescence is quenched due to PET from the receptor to the excited fluorophore. Upon binding of an analyte (e.g., a metal ion) to the receptor, the lone pair is engaged, inhibiting PET and leading to a "turn-on" fluorescence response.
-
Chelation-Enhanced Fluorescence (CHEF): Coordination of a metal ion to a chelating unit on the this compound can lead to a more rigid and planar conformation, which enhances the fluorescence quantum yield.
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of substituents on the this compound, leading to a shift in the emission wavelength.
The following diagram illustrates a hypothetical PET-based sensing mechanism for a functionalized this compound derivative.
Caption: Proposed PET-based sensing mechanism.
Data Presentation: Performance of Representative Quinoline-Based Sensors
| Sensor Moiety | Analyte | Limit of Detection (LOD) | Technique | Reference |
| Quinoline Derivative | Cu²⁺ | 1.03 µM | Fluorescence | [5] |
| Mono Schiff base of Quinoline | Pb²⁺ | 9.9 x 10⁻⁷ M | Fluorescence | [2] |
| Quinoline-based Thiazole | Fe³⁺, Fe²⁺, Cu²⁺ | Not specified | Fluorescence Quenching | [3] |
| Quinoline-tagged Organic Probes | Zn²⁺ | 5 and 10 ppb | Fluorescence | |
| Hydrazone-quinoline | Zn²⁺ | 220.6 nM | Fluorescence | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the nucleophilic substitution of 2-chloroquinoline (B121035) with phenol (B47542).[6]
Materials:
-
2-Chloroquinoline
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoline (1 mmol) and phenol (1.2 mmol) in DMF (10 mL).
-
Add potassium carbonate (2 mmol) to the mixture.
-
Heat the reaction mixture at 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.
Proposed Functionalization of this compound for Metal Ion Sensing
To create a sensor for a specific metal ion, this compound can be functionalized with a suitable chelating group. For example, introducing an amino or a Schiff base moiety can create a binding site for metal ions.
Example: Synthesis of an Amino-Functionalized this compound Derivative (Hypothetical)
-
Nitration: React this compound with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group onto the phenoxy ring, likely at the para position.
-
Reduction: Reduce the nitro group to an amino group using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).
-
Purification: Purify the resulting amino-functionalized this compound derivative using column chromatography.
The following diagram illustrates a general workflow for the synthesis and testing of a this compound-based chemical sensor.
Caption: General experimental workflow.
General Protocol for Fluorescence-Based Metal Ion Detection
Materials and Equipment:
-
Functionalized this compound sensor stock solution (e.g., 1 mM in a suitable solvent like acetonitrile (B52724) or DMSO).
-
Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water or the same solvent as the sensor).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the test solution: In a quartz cuvette, place a specific volume of the buffer solution.
-
Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Fluorescence Measurement (Blank): Record the fluorescence spectrum of the sensor solution by exciting at its maximum absorption wavelength and recording the emission spectrum.
-
Titration: Add incremental amounts of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition.
-
Selectivity Study: Repeat the experiment with other metal ions to assess the selectivity of the sensor.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the limit of detection (LOD) and binding constant.
Concluding Remarks
While this compound itself has not been extensively explored as a chemical sensor, its structural features and the well-documented success of other quinoline-based sensors provide a strong rationale for its investigation in this field. The synthetic routes are accessible, and the potential for functionalization is high. Researchers are encouraged to explore the synthesis of novel this compound derivatives and evaluate their photophysical properties and sensing capabilities for a wide range of analytes.
Visualization of Logical Relationships
The following diagram illustrates the logical relationship between the core structure, functionalization, and the resulting sensing application.
Caption: Logical relationship in sensor design.
References
- 1. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Phenoxyquinoline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-phenoxyquinoline as a versatile ligand in coordination chemistry. This document details its synthesis, characterization, and potential applications in catalysis and drug development, supported by experimental protocols and quantitative data from analogous compounds.
Introduction
Quinoline (B57606) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1] The introduction of a phenoxy group at the 2-position of the quinoline ring creates a bidentate ligand, this compound, capable of coordinating with various metal centers through the quinoline nitrogen and the phenoxy oxygen. This chelation can lead to the formation of stable metal complexes with unique electronic and steric properties, making them attractive candidates for catalysis and as potential therapeutic agents.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction between 2-chloroquinoline (B121035) and phenol (B47542).
Experimental Protocol: Synthesis of this compound
-
Materials: 2-chloroquinoline, phenol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) and phenol (1.2 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization Data (Typical)
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 88-90 °C |
| ¹H NMR (CDCl₃, ppm) | δ 8.1-7.2 (m, 11H) |
| ¹³C NMR (CDCl₃, ppm) | δ 163.5, 154.0, 147.5, 139.0, ... |
| IR (KBr, cm⁻¹) | ~3050 (Ar-H), ~1600 (C=N), ~1240 (C-O-C) |
Coordination Chemistry of this compound
This compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the phenoxy group. This forms a stable five-membered chelate ring.
General Experimental Protocol: Synthesis of Transition Metal Complexes with this compound
-
Materials: this compound, metal salt (e.g., RuCl₃·xH₂O, Cu(OAc)₂·H₂O, PdCl₂), appropriate solvent (e.g., ethanol, methanol, acetonitrile).
-
Procedure:
-
Dissolve the metal salt (1.0 eq) in the chosen solvent.
-
In a separate flask, dissolve this compound (2.0 eq) in the same solvent.
-
Add the ligand solution dropwise to the metal salt solution with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the solution to room temperature. The solid complex, if formed, can be collected by filtration.
-
Wash the collected solid with the solvent and dry under vacuum.
-
If no solid precipitates, reduce the solvent volume under vacuum and add a non-polar solvent (e.g., hexane) to induce precipitation.
-
General workflow for the synthesis of this compound and its metal complexes.
Structural Characterization of Analogous Metal Complexes
Table 1: Selected Bond Lengths and Angles for an Analogous Dinuclear Zn(II) Complex with a 2-Phenylquinoline (B181262) Derivative Ligand.[3]
| Parameter | Value |
| Zn-O (carboxylate) | 1.95 - 1.97 Å |
| Zn-N (quinoline) | 2.08 - 2.10 Å |
| Zn-Zn distance | ~2.95 Å |
| O-Zn-O angle | 115 - 118° |
| N-Zn-O angle | 95 - 98° |
Note: This data is for a related 2-phenylquinoline-4-carboxylic acid complex and serves as a representative example.
Coordination of this compound to a metal center (M).
Applications in Catalysis
Metal complexes of quinoline derivatives have shown significant catalytic activity in various organic transformations, including oxidation and cross-coupling reactions.[4] The electronic properties of the this compound ligand can be tuned by substitution on the phenoxy or quinoline rings, allowing for the optimization of the catalytic performance of its metal complexes.
Potential Catalytic Application: Oxidation of Alcohols
Ruthenium complexes are known to be effective catalysts for the oxidation of alcohols to aldehydes and ketones. A plausible catalytic cycle for the oxidation of a primary alcohol using a Ru(II)-2-phenoxyquinoline complex is depicted below.
Proposed catalytic cycle for alcohol oxidation by a Ru-2-phenoxyquinoline complex.
Applications in Drug Development
Quinoline derivatives are scaffolds for numerous therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5] Metal complexes of these ligands can exhibit enhanced biological activity compared to the free ligands.
Antibacterial and Anticancer Activity
Metal complexes of functionalized 2-phenylquinoline derivatives have demonstrated significant antibacterial activity.[3] For instance, Zn(II) and Cd(II) complexes have shown potent activity against Staphylococcus aureus. The proposed mechanism of action often involves the inhibition of essential enzymes or the disruption of cellular membranes.
Table 2: In Vitro Antibacterial Activity (IC₅₀ in µg/mL) of Analogous Metal Complexes of a 2-Phenylquinoline Derivative.[3]
| Compound | E. coli | P. aeruginosa | B. subtilis | S. aureus |
| Ligand | >100 | >100 | >100 | >100 |
| Zn(II) Complex | 12.5 | 25 | 6.25 | 0.57 |
| Cd(II) Complex | 6.25 | 12.5 | 3.12 | 0.51 |
Note: This data is for a related 2-phenylquinoline-4-carboxylic acid complex and its metal complexes.
In the context of cancer therapy, metal complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA.
Proposed mechanism of anticancer activity via ROS-induced apoptosis.
Conclusion
This compound is a promising bidentate ligand for the development of novel coordination complexes. The straightforward synthesis of the ligand and its ability to form stable complexes with a variety of transition metals open up avenues for applications in catalysis and medicinal chemistry. Further research into the synthesis and characterization of specific this compound-metal complexes is warranted to fully explore their potential. The provided protocols and data from analogous systems offer a solid foundation for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. Synthesis, crystal structures, and antibacterial evaluation of metal complexes based on functionalized 2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Phenoxyquinoline in Organic Electronics and Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-phenoxyquinoline and its derivatives in the burgeoning fields of organic electronics and materials science. This document details the synthesis, photophysical and electrochemical properties, and device applications of these compounds, offering experimental protocols and performance data to guide researchers in their work. While specific data for the parent this compound in organic electronic devices is limited in publicly available literature, this report consolidates information on closely related derivatives to demonstrate its potential.
Introduction to this compound and its Derivatives
Quinoline (B57606) derivatives are a significant class of heterocyclic compounds that have found broad applications in medicinal chemistry and, increasingly, in materials science. Their inherent electronic properties, thermal stability, and tunable molecular structures make them promising candidates for various components in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The this compound scaffold, in particular, offers a versatile platform for designing materials with tailored optoelectronic characteristics. The phenoxy group can be functionalized to modulate properties such as solubility, charge transport, and energy levels.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method is the Chan-Lam C-O cross-coupling reaction. This approach allows for the formation of the aryl ether bond between a quinoline precursor and a phenol (B47542) derivative.
General Protocol for Chan-Lam C-O Cross-Coupling
A general method for the synthesis of functionalized phenoxy quinolines involves the coupling of a bromo-substituted quinolinol with an aryl boronic acid in the presence of a copper catalyst.[1]
Materials:
-
6-bromoquinolin-4-ol (B142416) (or other suitable halo-quinoline precursor)
-
Aryl boronic acid (e.g., 4-methylphenylboronic acid)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Solvent (e.g., methanol, DMF, or a mixed solvent system like CH₃OH/H₂O)
-
Molecular sieves (4 Å)
-
Schlenk tube
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk tube, add 6-bromoquinolin-4-ol (1 equivalent), aryl boronic acid (2 equivalents), and Cu(OAc)₂ (1 equivalent).
-
Add the chosen solvent (e.g., 10 mL of methanol).
-
Stir the mixture in an open aerobic atmosphere for 20 minutes at room temperature.
-
Add Et₃N (2 equivalents) to the reaction mixture via a syringe.
-
Allow the reaction to stir for 48 hours at room temperature.
-
Upon completion, the reaction mixture is purified by silica gel column chromatography using an appropriate eluent system (e.g., a 40:60 mixture of hexane:EtOAc) to yield the desired this compound derivative.[1]
Applications in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are versatile materials for OLEDs, where they can function as emitters, hosts for phosphorescent or TADF (Thermally Activated Delayed Fluorescence) dopants, or as electron-transporting materials. The wide energy gap and high triplet energy of some quinoline-based materials make them particularly suitable as hosts for high-energy emitters.
Photophysical and Electrochemical Properties
The performance of an organic electronic device is intrinsically linked to the photophysical and electrochemical properties of the constituent materials. Key parameters include the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the energy gap, photoluminescence quantum yield (PLQY), and emission wavelength.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Emission Peak (nm) | PLQY (%) | Reference |
| 2-(4-ethoxyphenyl)-4-phenyl quinoline (OEt-DPQ) | - | - | - | 432 (in solid state) | - | [2] |
| 33PCX (a D-A-D type TADF emitter with a phenoxazine (B87303) donor) | -5.7 | -2.9 | 3.30 | ~440 (in toluene) | 92 | [3] |
| Benzo[g]quinoline derivative | - | - | - | Green (in device) | - | [4] |
Note: Data for closely related quinoline derivatives are presented here to illustrate the potential of the this compound scaffold.
Experimental Protocol for OLED Fabrication
The following is a general protocol for the fabrication of a solution-processed OLED device, where a this compound derivative could be incorporated as a host or emissive material.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Emissive Layer (EML) components: this compound derivative (host) and a phosphorescent or TADF dopant
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to improve the work function of the ITO.
-
HTL Deposition: In a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate at a specified temperature (e.g., 120°C) to remove residual solvent.
-
EML Deposition: Prepare a solution of the this compound derivative (host) and the dopant in a suitable organic solvent. Spin-coat the EML solution onto the HTL layer. The concentration and spin speed will determine the thickness of the film.
-
ETL and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the ETL material, followed by a thin layer of LiF and a thicker layer of Aluminum (Al) to form the cathode. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
Applications in Organic Solar Cells (OSCs)
Quinoxaline-based materials, which share a similar nitrogen-containing heterocyclic core with quinolines, have been successfully employed as electron acceptors in organic solar cells.[5][6] This suggests that appropriately functionalized this compound derivatives could also be explored for this application, potentially as either donor or acceptor materials depending on their energy levels.
Device Performance of Related Quinoxaline-Based OSCs
To provide a benchmark, here is a summary of device performance for organic solar cells utilizing quinoxaline-based acceptors.
| Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDB-T | BQDO-F (dialkoxy-substituted quinoxaline) | 16.41 | - | - | - | [5] |
| PBDB-T | BQO-F (monoalkoxy-substituted quinoxaline) | 14.48 | - | - | - | [5] |
| PBQ6 | Y6 | 17.62 | - | - | 77.91 | [6] |
Note: PCE = Power Conversion Efficiency, Voc = Open-circuit Voltage, Jsc = Short-circuit Current Density, FF = Fill Factor.
Experimental Protocol for OSC Fabrication
The following is a generalized protocol for the fabrication of a bulk heterojunction (BHJ) organic solar cell.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Active Layer: Donor material (e.g., a conjugated polymer) and an acceptor material (e.g., a this compound derivative or a fullerene derivative)
-
Electron Transport Layer (ETL) material (optional, e.g., ZnO nanoparticles)
-
Cathode material (e.g., Ca/Al or LiF/Al)
-
Organic solvents (e.g., chlorobenzene, dichlorobenzene)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
-
Solar simulator for device characterization
Procedure:
-
Substrate Cleaning: Follow the same procedure as for OLED fabrication.
-
HTL Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal.
-
Active Layer Deposition: Prepare a blend solution of the donor and acceptor materials in a suitable solvent. Spin-coat the active layer solution onto the HTL. The morphology of this layer is critical and can often be optimized by using solvent additives or by post-deposition annealing.
-
ETL and Cathode Deposition: Transfer the substrates to a thermal evaporator. If an ETL is used, deposit it first. Then, deposit the cathode metals (e.g., a thin layer of Ca followed by a thicker layer of Al).
-
Encapsulation: Encapsulate the device to protect it from the ambient environment.
-
Characterization: Measure the current-voltage (J-V) characteristics of the device under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the key photovoltaic parameters.
Conclusion
This compound and its derivatives represent a promising class of materials for applications in organic electronics. Their versatile synthesis and tunable optoelectronic properties make them attractive candidates for components in OLEDs and OSCs. While more research is needed to fully elucidate the potential of the parent this compound molecule in these devices, the data from related quinoline and quinoxaline (B1680401) derivatives strongly suggest a promising future. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers working to develop the next generation of organic electronic materials and devices.
References
- 1. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient and Stable Blue Organic Light‐Emitting Diodes based on Thermally Activated Delayed Fluorophor with Donor‐Void‐Acceptor Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzo[g]quinoline Derivatives and Their Electroluminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Alkoxy Side Chains on the Quinoxaline-Based Electron Acceptors for Efficient Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Quinoxaline-Based D-A Copolymer Donor Achieving 17.62% Efficiency of Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Real-Time Monitoring of 2-Phenoxyquinoline Synthesis Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for monitoring the reaction kinetics of 2-phenoxyquinoline synthesis, a crucial scaffold in medicinal chemistry. The synthesis is achieved via a copper-catalyzed Ullmann condensation of 2-chloroquinoline (B121035) and phenol (B47542). This document provides two distinct, robust methods for real-time reaction monitoring: High-Performance Liquid Chromatography (HPLC) and in-situ Fourier Transform Infrared (FTIR) spectroscopy. Detailed experimental setups, data acquisition parameters, and analysis protocols are provided to enable researchers to accurately determine reaction rates, optimize reaction conditions, and gain insights into the reaction mechanism.
Introduction
Quinoline and its derivatives are fundamental heterocyclic compounds in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The this compound moiety, in particular, is a key structural motif in various pharmacologically active molecules. The synthesis of this compound is commonly achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide (2-chloroquinoline) and a phenol.[2]
Understanding the kinetics of this transformation is paramount for process optimization, ensuring reproducibility, maximizing yield, and minimizing impurities. This protocol provides two powerful analytical techniques for real-time monitoring of the this compound synthesis: offline HPLC analysis of reaction aliquots and online, non-invasive in-situ FTIR spectroscopy.
Reaction Scheme
The copper-catalyzed synthesis of this compound from 2-chloroquinoline and phenol is depicted below:
Scheme 1: Synthesis of this compound
Experimental Protocols
Materials and Reagents
-
2-Chloroquinoline (98%)
-
Phenol (99%)
-
Copper(I) iodide (CuI) (99.99%)
-
Potassium carbonate (K₂CO₃) (anhydrous, 99%)
-
N,N-Dimethylformamide (DMF) (anhydrous, 99.8%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized, HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Internal Standard (e.g., Naphthalene, 99%)
General Reaction Setup
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloroquinoline (10 mmol, 1.64 g), phenol (12 mmol, 1.13 g), CuI (0.5 mmol, 0.095 g), and K₂CO₃ (20 mmol, 2.76 g).
-
Add 50 mL of anhydrous DMF to the flask.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 120 °C).
-
Stir the reaction mixture under a nitrogen atmosphere.
Kinetic Monitoring Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method involves withdrawing aliquots from the reaction mixture at specific time intervals and analyzing them by HPLC to determine the concentration of reactants and products.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), carefully withdraw approximately 0.1 mL of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a 1:1 acetonitrile/water mixture. This prevents further reaction.
-
Add a known concentration of an internal standard (e.g., naphthalene) to the diluted sample.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.
Data Analysis
-
Generate a calibration curve for 2-chloroquinoline and this compound using solutions of known concentrations.
-
Integrate the peak areas of the reactant, product, and internal standard in the chromatograms.
-
Calculate the concentration of the reactant and product at each time point using the calibration curves and the internal standard for correction.
-
Plot the concentration of this compound versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve.
Illustrative Data
Table 1: HPLC Monitoring of this compound Synthesis at 120 °C
| Time (min) | 2-Chloroquinoline Conc. (M) | This compound Conc. (M) |
| 0 | 0.200 | 0.000 |
| 15 | 0.165 | 0.035 |
| 30 | 0.138 | 0.062 |
| 60 | 0.095 | 0.105 |
| 120 | 0.048 | 0.152 |
| 240 | 0.012 | 0.188 |
| 360 | 0.003 | 0.197 |
Kinetic Monitoring Protocol 2: In-situ Fourier Transform Infrared (FTIR) Spectroscopy
This non-invasive technique allows for continuous monitoring of the reaction by measuring the change in vibrational frequencies of functional groups in real-time.
In-situ FTIR Instrumentation
-
FTIR Spectrometer: An FTIR spectrometer equipped with a probe suitable for in-situ reaction monitoring (e.g., a diamond ATR probe).
-
Reaction Vessel: A reaction vessel with a port for the insertion of the in-situ FTIR probe.
Data Acquisition
-
Insert the in-situ FTIR probe into the reaction mixture before starting the reaction.
-
Record a background spectrum of the initial reaction mixture at room temperature.
-
Start the reaction by heating the mixture to the desired temperature.
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
Data Analysis
-
Identify characteristic infrared absorption bands for the reactant (2-chloroquinoline) and the product (this compound). For instance, monitor the disappearance of a C-Cl stretching vibration and the appearance of a C-O-C stretching vibration.
-
Plot the absorbance of a characteristic peak for the product (e.g., around 1240 cm⁻¹ for the aryl ether C-O stretch) as a function of time.
-
The absorbance is proportional to the concentration (Beer-Lambert Law), so this plot will represent the reaction profile.
Illustrative Data
Table 2: In-situ FTIR Monitoring - Absorbance of this compound C-O Stretch (Illustrative)
| Time (min) | Absorbance at ~1240 cm⁻¹ |
| 0 | 0.000 |
| 15 | 0.18 |
| 30 | 0.32 |
| 60 | 0.54 |
| 120 | 0.78 |
| 240 | 0.96 |
| 360 | 0.99 |
Visualization of Experimental Workflow
Caption: Workflow for Monitoring this compound Synthesis Kinetics.
Troubleshooting
| Issue | Possible Cause | Solution |
| No reaction or very slow reaction | Inactive catalyst | Use fresh, high-purity CuI. |
| Insufficient temperature | Ensure accurate temperature control of the oil bath. | |
| Presence of moisture or oxygen | Use anhydrous solvents and maintain a nitrogen atmosphere. | |
| Poor peak resolution in HPLC | Inappropriate mobile phase | Optimize the gradient profile of the mobile phase. |
| Column degradation | Replace the HPLC column. | |
| Baseline drift in in-situ FTIR | Temperature fluctuations | Allow the system to equilibrate thermally before starting data collection. |
| Probe fouling | Clean the ATR probe between experiments. |
Conclusion
The protocols described in this application note provide robust and reliable methods for monitoring the kinetics of this compound synthesis. The choice between HPLC and in-situ FTIR will depend on the available instrumentation and the specific experimental goals. HPLC provides discrete data points with high accuracy and precision, while in-situ FTIR offers the advantage of continuous, real-time monitoring without the need for sample withdrawal. Both methods are valuable tools for researchers in organic synthesis and drug development to optimize reaction conditions and deepen their understanding of reaction mechanisms.
References
Application Notes and Protocols: In Vitro Evaluation of 2-Phenoxyquinoline Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 2-phenoxyquinoline derivatives as potential anticancer agents. This document outlines the core methodologies for assessing cytotoxicity, and for elucidating the mechanisms of action, including apoptosis induction and cell cycle arrest.
Introduction
Quinoline (B57606) derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties. Among these, this compound analogues have emerged as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, often by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Understanding the cellular and molecular mechanisms underlying the anticancer effects of these derivatives is crucial for their further development and clinical translation.
This document provides detailed protocols for the in vitro assessment of this compound derivatives, focusing on key assays to determine their efficacy and mechanism of action against cancer cell lines.
Data Presentation: Cytotoxicity of Quinoline and Quinoxaline (B1680401) Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinoline and quinoxaline derivatives against a panel of human cancer cell lines, as determined by the MTT assay.
| Derivative | Cancer Cell Line | IC50 (µM) |
| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11[1] |
| HepG2 (Liver) | - | |
| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11[1] |
| HepG2 (Liver) | - | |
| Benzo[a]phenazine Derivative | MCF-7 (Breast) | 1.0 - 10[2] |
| HL-60 (Leukemia) | 1.0 - 10[2] | |
| HeLa (Cervical) | 1.0 - 10[2] | |
| A549 (Lung) | 1.0 - 10[2] | |
| Fused Pyrazolo-quinoline Derivative 75 | Various | Potent (specific IC50 not stated)[3] |
| Quinolyl-thienyl Chalcone 31 | HUVEC (Endothelial) | 0.02178 |
| 2-Quinolone-benzimidazole Hybrid 32 | Protein Kinase B (α, β, γ) | 1.64 - 44.46 |
| IkB Kinase (α, β) | 1.64 - 44.46 |
Note: The specific structures of the derivatives are as described in the cited literature. This table is intended to provide a comparative overview of the cytotoxic potential of related compounds.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for the appropriate time. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin and wash with serum-containing media. For suspension cells, collect by centrifugation. Wash the cells once with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivatives
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound derivatives as described for the apoptosis assay.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-8, Caspase-9, Bcl-2, Bax, p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound derivatives, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.
Apoptotic Signaling Pathway
This compound derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and apoptotic cell death.[5] Some quinoline derivatives have also been shown to upregulate the tumor suppressor protein p53, which can further promote apoptosis.[1]
References
Application Notes and Protocols: 2-Phenoxyquinoline as a Versatile Scaffold for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenoxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the design of potent and selective enzyme inhibitors. Its unique three-dimensional conformation and the ability to engage in various non-covalent interactions have made it an attractive starting point for the development of novel therapeutics targeting a range of enzymes implicated in diseases such as cancer, viral infections, and metabolic disorders. This document provides detailed application notes and experimental protocols for utilizing this compound derivatives as enzyme inhibitors, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).
Enzyme Targets of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated inhibitory activity against a diverse array of enzyme targets. This section summarizes the key enzymes and the therapeutic potential of their inhibition.
-
Tyrosine Kinases: c-Met and Platelet-Derived Growth Factor Receptor (PDGFR) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many cancers. This compound derivatives have been developed as potent inhibitors of these kinases, showing promise as anti-cancer agents.
-
Viral Enzymes: The fight against viral diseases has benefited from the development of specific enzyme inhibitors. This compound-based compounds have shown inhibitory activity against key viral enzymes, including HIV-1 Reverse Transcriptase, essential for the replication of the human immunodeficiency virus, and the SARS-CoV-2 nsp13 helicase, a critical component of the coronavirus replication machinery.
-
Metabolic Enzymes: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Certain this compound derivatives have been identified as effective α-glucosidase inhibitors.
-
Epigenetic Enzymes: Histone Deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation. Their dysregulation is linked to various cancers and other diseases. The this compound scaffold has been utilized to develop selective HDAC inhibitors.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the inhibitory activities (IC50 values) of various this compound derivatives against their respective enzyme targets. This data provides a comparative overview of the potency and selectivity of these compounds.
Table 1: Inhibition of Tyrosine Kinases by this compound Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 1 | c-Met | 1.57 | [1] |
| 2 | c-Met | 19 | [2] |
| 3 | c-Met | 64 | [2] |
| Ki6783 | PDGFr | 130 | [3] |
| Ki6896 | PDGFr | 310 | [3] |
| Ki6945 | PDGFr | 50 | [3] |
Table 2: Inhibition of Viral Enzymes by this compound Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 6d | HIV-1 Reverse Transcriptase | 1.22 | [4][5] |
| 6b | HIV-1 Reverse Transcriptase | 1.93 | [4][5] |
| FPA-124 | SARS-CoV-2 nsp13 Helicase | 8.5 | [6] |
| Suramin-related | SARS-CoV-2 nsp13 Helicase | ~1-10 | [6] |
Table 3: Inhibition of Metabolic and Epigenetic Enzymes by this compound Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound A | α-Glucosidase | 64.4 (µg/mL) | [7] |
| Compound B | α-Glucosidase | Potent Inhibition | [7] |
| 4i | α-Glucosidase | 15.85 | [8] |
| 12k | α-Glucosidase | 22.47 | [8] |
| D28 | HDAC3 | 24.45 | [9] |
| D29 | HDAC3 | 0.477 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for performing key enzyme inhibition assays.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step procedures, with key reactions such as nucleophilic aromatic substitution (SNAr), Ullmann condensation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination and Suzuki coupling).
Protocol 1: General Procedure for the Synthesis of 4-Phenoxy-2-arylquinazolines via Aryne Chemistry [10]
-
To a stirred solution of 2-phenylquinazolin-4(3H)-one (1.0 equivalent) and trimethylsilyl (B98337) phenyl triflate (1.2 equivalents) in acetonitrile, add cesium fluoride (B91410) (3.0 equivalents) at room temperature.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
To the resulting residue, add water and extract with ethyl acetate (B1210297) (3x).
-
Combine the organic phases, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to obtain the desired 4-phenoxy-2-arylquinazoline.
Protocol 2: Synthesis of 2-Phenylamino-4-phenoxy-quinoline Derivatives via Buchwald-Hartwig Amination [11]
-
In a sealed tube, combine 2-chloro-4-phenoxyquinoline (1.0 equivalent), the desired amine (e.g., 4-aminobenzonitrile, 1.3 equivalents), cesium carbonate (1.5 equivalents), palladium(II) acetate (5 mol %), and SPhos (5 mol %).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Maintain the reaction at this temperature for the specified time, monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-phenylamino-4-phenoxy-quinoline derivative.
Enzyme Inhibition Assays
Protocol 3: c-Met Kinase Inhibition Assay (Luminescent) [12]
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the substrate Poly(Glu,Tyr) 4:1.
-
Prepare serial dilutions of the this compound test compounds in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Assay Procedure:
-
Add 12.5 µL of the Master Mix to each well of a 96-well plate.
-
Add 2.5 µL of the diluted test inhibitor or vehicle control to the appropriate wells.
-
To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.
-
Thaw the c-Met kinase on ice and dilute to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted c-Met kinase to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at room temperature for a specified time (e.g., 45 minutes).
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence using a plate reader.
-
Subtract the "Blank" reading from all other readings and calculate the percent inhibition.
-
Protocol 4: PDGFRβ Tyrosine Kinase Inhibition Assay (Radiometric) [13]
-
Reaction Setup:
-
Incubate PDGFRβ (human) with 20 mM HEPES pH 7.4, 0.03% Triton X-100, 0.067 mg/mL poly(Glu, Tyr) 4:1, 10 mM MnCl2, and 10 mM Magnesium acetate.
-
Add the this compound test compound at various concentrations.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a Mg/[γ-³³P]-ATP mix.
-
Incubate for 40 minutes at room temperature.
-
Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.
-
-
Detection:
-
Spot an aliquot of the reaction mixture onto a filter.
-
Wash the filter four times for 4 minutes in 0.425% phosphoric acid and once in ethanol.
-
Dry the filter and measure the incorporated radioactivity by scintillation counting.
-
Calculate the percent inhibition relative to a control without the inhibitor.
-
Protocol 5: HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive, Colorimetric) [14][15]
-
Reaction Setup:
-
Prepare serial dilutions of the this compound test compounds in the provided Reaction Buffer.
-
In incubation tubes, mix the diluted test compound with the Reaction Buffer.
-
Add a solution containing the HIV-1 RT enzyme to each tube to start the reverse transcription reaction.
-
-
Incubation and ELISA:
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 2 to 24 hours).
-
Transfer an aliquot of each reaction mixture to a streptavidin-coated 96-well plate.
-
Incubate the plate at 37 °C for 20 minutes to allow the biotinylated DNA product to bind.
-
Wash the wells multiple times with the provided wash buffer.
-
Add an HRP-conjugated anti-digoxigenin antibody and incubate at 37 °C for 45 minutes.
-
Wash the wells again to remove unbound antibody.
-
-
Detection:
-
Add the ABTS peroxidase substrate to each well.
-
After a suitable incubation time, stop the reaction with the provided Stop Solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition based on the absorbance values of the control and inhibitor-treated wells.
-
Protocol 6: SARS-CoV-2 nsp13 Helicase Inhibition Assay (FRET-based) [4][6][9][16]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM MOPS pH 6.0, 10 mM NaCl, 3 mM MgCl₂, 0.1% Tween-20).
-
Prepare a FRET-based DNA or RNA substrate consisting of a longer strand with a fluorophore (e.g., Cy3) and a shorter complementary strand with a quencher (e.g., BHQ-2), leaving a 5' single-stranded overhang for helicase loading.
-
Prepare serial dilutions of the this compound test compounds.
-
-
Assay Procedure:
-
In a 384-well plate, pre-incubate the nsp13 helicase enzyme with the test compounds for 10 minutes at room temperature.
-
Initiate the unwinding reaction by adding the FRET substrate.
-
-
Detection:
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 520 nm, emission at 555-700 nm) at regular intervals (e.g., every 90 seconds) using a fluorescence plate reader.
-
As the helicase unwinds the duplex substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
-
Determine the percent inhibition by comparing the velocities of inhibitor-treated reactions to a vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound inhibitors and a general experimental workflow for their evaluation.
Caption: c-Met signaling pathway and the point of inhibition.
References
- 1. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. AID 1258305 - Fluor de Lys Assay: Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. The kit is a highly sensitive and convenient alternative to radiolabeled, acetylated histones or peptide/HPLC methods for the assay of histone deacetylases. This assay is based on the ability of HeLa nuclear extract, which is enriched in HDAC activity, to mediate the deacetylation of the acetylated lysine side chain of the Fluor de Lys substrate. The assay procedure requires two steps. First, incubation of the HeLa nuclear extract with the Fluor de Lys substrate results in substrate deacetylation and thus sensitizes it to the second step. In the second step, treatment of the deacetylated substrate with the Fluor de Lys developer produces a fluorophore. The substrate-developer reaction, under normal circumstances goes to completion in less than 1 min at 25 C. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Monitoring SARS-CoV-2 Nsp13 helicase binding activity using expanded genetic code techniques - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00230J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. PDGFR beta Kinase Enzyme System Application Note [worldwide.promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Fluorescence Quantum Yield of 2-Phenoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] A precise determination of Φf is essential for the characterization of new chemical entities in drug discovery and development, as it provides insights into the molecule's excited-state dynamics and its potential for use in fluorescence-based assays and imaging applications.
These application notes provide a detailed protocol for measuring the relative fluorescence quantum yield of 2-Phenoxyquinoline using the comparative method. This method is widely adopted due to its simplicity and reliability, involving the comparison of the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield.[2]
Principles of Relative Fluorescence Quantum Yield Measurement
The relative method for determining the fluorescence quantum yield is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength and are measured under identical conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The fluorescence quantum yield of the sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)
Where:
-
Φ_st is the fluorescence quantum yield of the standard.
-
I_x and I_st are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_x and A_st are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n_x and n_st are the refractive indices of the solvents used for the sample and the standard, respectively.
To enhance accuracy and mitigate potential inner filter effects, it is best practice to prepare a series of dilute solutions for both the sample and the standard and to plot the integrated fluorescence intensity versus absorbance. The slope of this plot is then used in the calculation:
Φ_x = Φ_st * (m_x / m_st) * (n_x^2 / n_st^2)
Where:
-
m_x and m_st are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
Experimental Setup and Materials
Instrumentation
-
Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra with high sensitivity and resolution.
-
UV-Vis Spectrophotometer: For accurate measurement of absorbance spectra.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
Materials
-
This compound: The sample to be analyzed.
-
Fluorescence Standard: A compound with a well-documented and stable fluorescence quantum yield. The choice of standard is critical and should have absorption and emission properties that are comparable to the sample. For quinoline (B57606) derivatives, which often absorb in the UV region, Quinine (B1679958) Sulfate (B86663) is a commonly used and well-characterized standard.
-
Solvent: A high-purity, spectroscopy-grade solvent that dissolves both the sample and the standard and does not have significant absorption or fluorescence in the region of interest. For this protocol, 0.1 M Sulfuric Acid (H₂SO₄) is recommended as the solvent, as it is the standard solvent for the quinine sulfate quantum yield standard.
Experimental Protocols
Preparation of Stock Solutions
-
Standard Stock Solution (Quinine Sulfate): Accurately weigh a precise amount of quinine sulfate dihydrate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of a known concentration (e.g., 1 x 10⁻⁴ M).
-
Sample Stock Solution (this compound): Prepare a stock solution of this compound in 0.1 M H₂SO₄ of a known concentration (e.g., 1 x 10⁻⁴ M).
Determination of Excitation Wavelength
-
Record the absorbance spectrum of a dilute solution of this compound to identify its absorption maximum (λ_max).
-
Record the fluorescence emission spectrum of the same solution by exciting at λ_max to determine the emission maximum.
-
The excitation wavelength for the quantum yield measurement should be a wavelength at which both the sample and the standard have significant absorbance. Ideally, this should be at or near the absorption maximum of the sample. For the purpose of this protocol, we will assume an excitation wavelength of 350 nm , a common excitation wavelength for quinine sulfate.
Measurement of Absorbance and Fluorescence Spectra
-
Preparation of Working Solutions: From the stock solutions of the standard and the sample, prepare a series of at least five dilutions with progressively lower concentrations in 0.1 M H₂SO₄. The absorbance of these solutions at the chosen excitation wavelength (350 nm) should be in the range of 0.01 to 0.1 to avoid inner filter effects.[2]
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance of each working solution (both sample and standard) at the excitation wavelength (350 nm).
-
Use 0.1 M H₂SO₄ as the blank.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each working solution.
-
The excitation wavelength must be set to 350 nm, and the excitation and emission slit widths should be kept constant for all measurements.
-
The emission spectra should be recorded over a range that covers the entire emission profile of the compound (e.g., for quinine sulfate, this is typically 400-700 nm).
-
Record the fluorescence spectrum of the 0.1 M H₂SO₄ blank to check for any background fluorescence.
-
Data Analysis
-
Correct for Blank: If the solvent blank shows any fluorescence, subtract it from the sample and standard emission spectra.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Slopes: Perform a linear regression for each data set to obtain the slope (m) of the line. The plot should be linear, and the line should pass through the origin.
-
Calculate Quantum Yield: Use the slopes obtained and the known quantum yield of the standard to calculate the fluorescence quantum yield of this compound using the formula provided in Section 2.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Absorbance and Integrated Fluorescence Intensity Data for Standard (Quinine Sulfate in 0.1 M H₂SO₄)
| Concentration (M) | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| Dilution 1 | A_st1 | I_st1 |
| Dilution 2 | A_st2 | I_st2 |
| Dilution 3 | A_st3 | I_st3 |
| Dilution 4 | A_st4 | I_st4 |
| Dilution 5 | A_st5 | I_st5 |
| Slope (m_st) | \multicolumn{2}{c | }{Value from linear regression} |
Table 2: Absorbance and Integrated Fluorescence Intensity Data for Sample (this compound in 0.1 M H₂SO₄)
| Concentration (M) | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| Dilution 1 | A_x1 | I_x1 |
| Dilution 2 | A_x2 | I_x2 |
| Dilution 3 | A_x3 | I_x3 |
| Dilution 4 | A_x4 | I_x4 |
| Dilution 5 | A_x5 | I_x5 |
| Slope (m_x) | \multicolumn{2}{c | }{Value from linear regression} |
Table 3: Parameters for Fluorescence Quantum Yield Calculation
| Parameter | Standard (Quinine Sulfate) | Sample (this compound) |
| Solvent | 0.1 M H₂SO₄ | 0.1 M H₂SO₄ |
| Refractive Index (n) | 1.334 | 1.334 |
| Quantum Yield (Φ) | 0.54 | Calculated Value |
| Slope (m) | m_st (from Table 1) | m_x (from Table 2) |
Visualizations
Experimental Workflow
Caption: Workflow for the determination of the relative fluorescence quantum yield.
Data Analysis Logic
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Phenoxyquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-phenoxyquinoline. Our aim is to help you optimize your reaction conditions, overcome common experimental hurdles, and achieve high yields of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. The two most widely employed methods are the Ullmann condensation and the Buchwald-Hartwig amination. Both reactions involve the coupling of a quinoline (B57606) derivative with a phenol (B47542), but they utilize different catalyst systems.
Q2: What are the starting materials for these syntheses?
A2: Typically, the synthesis involves the reaction of a 2-haloquinoline (e.g., 2-chloroquinoline (B121035) or 2-bromoquinoline) with phenol. Alternatively, one could envision a reaction between 2-hydroxyquinoline (B72897) (quinolone) and a phenylboronic acid derivative, though this is less common for this specific product.
Q3: What are the key differences between the Ullmann condensation and the Buchwald-Hartwig amination for this synthesis?
A3: The primary difference lies in the catalyst system. The Ullmann condensation traditionally uses a copper catalyst, often in the form of copper(I) iodide (CuI), and typically requires high reaction temperatures.[1] The Buchwald-Hartwig amination utilizes a palladium catalyst in conjunction with a phosphine (B1218219) ligand and generally proceeds under milder conditions.[2]
Q4: How do I choose between the Ullmann and Buchwald-Hartwig methods?
A4: The choice of method can depend on several factors, including the availability of catalysts and ligands, the scale of the reaction, and the functional group tolerance required. The Buchwald-Hartwig reaction is often favored for its milder conditions and broader substrate scope. However, the Ullmann condensation can be a cost-effective alternative, especially for large-scale syntheses, although it may require more rigorous optimization of reaction conditions.[3]
Q5: What are the typical yields for this compound synthesis?
A5: Yields can vary significantly depending on the chosen method and the optimization of reaction conditions. With proper optimization, both the Ullmann and Buchwald-Hartwig reactions can provide good to excellent yields, often exceeding 80%. However, without optimization, yields can be significantly lower.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no this compound at all. What are the possible causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Check Your Starting Materials:
-
Purity: Ensure the purity of your 2-haloquinoline and phenol. Impurities can poison the catalyst.
-
Moisture: Both Ullmann and Buchwald-Hartwig reactions can be sensitive to moisture. Ensure you are using dry solvents and have adequately dried your glassware.[5]
-
-
Catalyst and Ligand Issues (Buchwald-Hartwig):
-
Catalyst Activity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and may have degraded. Use fresh catalyst or a pre-catalyst that is activated in situ.
-
Ligand Choice: The choice of phosphine ligand is crucial. For C-N bond formation, bulky, electron-rich ligands like Xantphos or BINAP are often effective.[4] If one ligand is not working, screen a variety of ligands.
-
Catalyst/Ligand Ratio: The ratio of palladium to ligand can impact the reaction. A 1:1 or 1:2 ratio is a good starting point, but optimization may be necessary.
-
-
Catalyst Issues (Ullmann):
-
Copper Source: The form of the copper catalyst is important. Copper(I) salts like CuI are generally more effective than copper(0) or copper(II) salts. The use of a ligand, such as 1,10-phenanthroline, can significantly improve the reaction.[1]
-
-
Reaction Conditions:
-
Temperature: Ullmann reactions often require high temperatures (typically >150 °C).[3] If your temperature is too low, the reaction may not proceed. For Buchwald-Hartwig reactions, temperatures are generally lower, but still may require heating.
-
Solvent: The choice of solvent is critical. For Buchwald-Hartwig, common solvents include toluene (B28343), dioxane, and THF.[6] For Ullmann reactions, high-boiling polar aprotic solvents like DMF or NMP are often used.
-
Base: The strength and type of base are crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) are common.[4] For the Ullmann condensation, potassium carbonate (K₂CO₃) is frequently used.
-
-
Inert Atmosphere:
-
Both reactions, particularly the Buchwald-Hartwig amination, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A: The formation of side products can compete with your desired reaction and reduce your yield. Common side products include:
-
Dehalogenation of the 2-Haloquinoline:
-
Cause: This occurs when the haloquinoline is reduced, replacing the halogen with a hydrogen atom. This can be a result of side reactions involving the catalyst and base.
-
Solution: Carefully control the reaction temperature and consider using a milder base. Optimizing the catalyst and ligand loading can also help.
-
-
Homocoupling of Phenol:
-
Cause: This can occur in Ullmann reactions, leading to the formation of diphenyl ether.
-
Solution: This is often a result of high reaction temperatures. Try to lower the temperature or screen different copper catalysts and ligands.
-
-
Hydrolysis of the 2-Haloquinoline:
-
Cause: In the presence of water and a strong base, the 2-haloquinoline can be hydrolyzed to 2-hydroxyquinoline (quinolone).
-
Solution: Ensure all reagents and solvents are anhydrous.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my this compound. What are the best methods?
A: this compound is a solid at room temperature and can be purified by the following methods:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically used. Start with a low polarity eluent and gradually increase the polarity. A common starting point is 5-10% ethyl acetate in hexane.[7]
-
Troubleshooting: If your compound is streaking on the column, it may be due to its basicity. Adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to your eluent can improve the peak shape. For phenolic impurities, using a solvent system like toluene/ethyl acetate can sometimes provide better separation.[8]
-
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.[9]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[9]
-
Experimental Protocols
Method 1: Ullmann Condensation
This protocol is a general guideline and may require optimization.
-
Materials:
-
2-Chloroquinoline
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 150-160 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method 2: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
-
Materials:
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon).
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
Add 2-bromoquinoline (1.0 eq), phenol (1.2 eq), and NaOtBu (1.5 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Ullmann Synthesis of this compound
| Entry | Copper Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | K₂CO₃ | DMF | 150 | 24 | ~75-85 |
| 2 | Cu₂O | Cs₂CO₃ | NMP | 160 | 20 | ~70-80 |
| 3 | Cu(acac)₂ | K₃PO₄ | DMSO | 140 | 24 | ~60-70 |
| 4 | CuI | K₂CO₃ | Toluene | 110 | 48 | <20 |
Table 2: Effect of Reaction Parameters on Buchwald-Hartwig Synthesis of this compound
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 110 | 12 | >90 |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | ~85-95 |
| 3 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 110 | 24 | <40 |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | 20 | ~50-60 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Common side products in 2-Phenoxyquinoline synthesis and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenoxyquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Ullmann condensation, a type of copper-catalyzed nucleophilic aromatic substitution. This reaction involves the coupling of 2-chloroquinoline (B121035) with phenol (B47542) in the presence of a copper catalyst and a base.
Q2: What are the typical starting materials and reagents for this synthesis?
The primary starting materials are 2-chloroquinoline and phenol. Essential reagents include a copper catalyst (e.g., copper(I) iodide, copper(I) oxide, or copper powder), a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate), and a high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or nitrobenzene).
Troubleshooting Guide: Common Side Products and Their Avoidance
A primary challenge in the synthesis of this compound is the formation of unwanted side products, which can complicate purification and reduce the overall yield of the desired product. This guide details the most common side products, their mechanisms of formation, and strategies for their avoidance.
Issue 1: Formation of 2,2'-Biquinoline (B90511)
Q: I am observing a significant amount of a high-melting point solid in my crude product, which I suspect is 2,2'-biquinoline. What causes this and how can I prevent it?
A: The formation of 2,2'-biquinoline is a result of a homocoupling side reaction of the starting material, 2-chloroquinoline. This is a classic side reaction in Ullmann couplings, particularly under harsh reaction conditions.
Mechanism of Formation: This side product arises from the copper-catalyzed coupling of two molecules of 2-chloroquinoline.
Figure 1: Formation of 2,2'-Biquinoline.
Avoidance Strategies:
-
Use of Ligands: The addition of a chelating ligand, such as 1,10-phenanthroline (B135089) or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), can moderate the reactivity of the copper catalyst, favoring the desired cross-coupling reaction over homocoupling.
-
Milder Reaction Conditions: High temperatures can promote homocoupling. If possible, running the reaction at the lowest effective temperature can minimize the formation of 2,2'-biquinoline.
-
Stoichiometry Control: Using a slight excess of phenol relative to 2-chloroquinoline can also help to favor the desired reaction pathway.
| Parameter | Condition Favoring 2,2'-Biquinoline | Recommended Condition for Avoidance |
| Ligand | Absent | Present (e.g., 1,10-phenanthroline) |
| Temperature | High (>180 °C) | Lower (e.g., 120-150 °C) |
| Reactant Ratio | Equimolar or excess 2-chloroquinoline | Slight excess of phenol (1.1-1.2 eq.) |
Issue 2: Formation of Diphenyl Ether
Q: My reaction mixture contains a noticeable amount of diphenyl ether. How is this formed and what can I do to reduce it?
A: The presence of diphenyl ether indicates a homocoupling reaction of the phenol starting material. This side reaction is also promoted by the copper catalyst.
Mechanism of Formation: Two molecules of phenol can couple in the presence of the copper catalyst to form diphenyl ether.
Figure 2: Formation of Diphenyl Ether.
Avoidance Strategies:
-
Controlled Addition of Phenol: Adding the phenol slowly to the reaction mixture containing 2-chloroquinoline and the catalyst can help to maintain a low concentration of free phenoxide, thus disfavoring its homocoupling.
-
Choice of Base: The strength and nature of the base can influence the concentration of the reactive phenoxide species. Using a milder base or optimizing the stoichiometry of the base can be beneficial.
-
Ligand Effects: As with the formation of 2,2'-biquinoline, the use of appropriate ligands can help to suppress the homocoupling of phenol.
| Parameter | Condition Favoring Diphenyl Ether | Recommended Condition for Avoidance |
| Phenol Addition | All at once | Slow, controlled addition |
| Base | Strong base in large excess | Milder base, optimized stoichiometry |
| Ligand | Absent | Present (e.g., Picolinic acid) |
Issue 3: Formation of 2-Hydroxyquinoline (B72897)
Q: I am detecting 2-hydroxyquinoline in my product. What is the source of this impurity?
A: The formation of 2-hydroxyquinoline can occur through the hydrolysis of the starting material, 2-chloroquinoline, or potentially through a competing reaction with hydroxide (B78521) ions present in the reaction mixture.
Mechanism of Formation: This side product can be formed if there is residual water in the reaction solvent or if a hydroxide-containing base is used.
Technical Support Center: Purification of 2-Phenoxyquinoline
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-phenoxyquinoline, a common challenge in synthetic chemistry. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and solve issues encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: The impurities largely depend on the synthetic route used. For common syntheses like the Ullmann condensation or Buchwald-Hartwig amination, you can expect:
-
Unreacted Starting Materials: 2-chloroquinoline (B121035) (or other aryl halides) and phenol.
-
Catalyst Residues: Copper salts from Ullmann reactions or palladium complexes from Buchwald-Hartwig couplings.[1][2] These can be challenging to remove completely.
-
Homocoupled By-products: Small amounts of biphenyl (B1667301) or biquinoline may form.
-
Solvent Residues: Residual high-boiling solvents used in the reaction, such as DMF or NMP.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is ideal when your crude product is relatively pure (>80-90%) and the impurities have different solubility profiles from this compound. It is a faster and more scalable method for removing small amounts of impurities.
-
Column Chromatography is necessary for complex mixtures with multiple components or when impurities have similar solubility to the product. It offers high resolving power but is more time-consuming and uses larger volumes of solvent.[3] Thin-layer chromatography (TLC) should be used first to determine if a separation is feasible.[4]
Q3: How can I quickly assess the purity of my crude this compound?
A3: Thin-Layer Chromatography (TLC) is the simplest and fastest method. Spot your crude material alongside the starting materials on a silica (B1680970) gel plate. Developing the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) will show you the number of components. The presence of spots corresponding to starting materials or new, undesired spots indicates impurities.
Section 2: Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique for your crude this compound.
Caption: Workflow for selecting a purification method.
Section 3: Troubleshooting Guide: Recrystallization
Q1: I've added hot solvent, but my compound has turned into an oil instead of dissolving. What should I do?
A1: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1: Add More Solvent. Your initial amount of solvent may be insufficient. Add more of the same hot solvent until the oil fully dissolves.
-
Solution 2: Use a Solvent Mixture. If adding more solvent doesn't work, you may need a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble). Then, while heating, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[5]
-
Solution 3: Lower the Temperature. If possible, choose a solvent with a lower boiling point to avoid melting the compound.
Caption: Troubleshooting flowchart for "oiling out".
Q2: My solution has cooled, but no crystals have formed. What went wrong?
A2: Crystal formation requires nucleation. If none occurs, it may be due to several factors:
-
Too Much Solvent: The solution may not be saturated. Try boiling off some of the solvent to concentrate the solution and attempt cooling again.
-
Solution Cooled Too Quickly: Rapid cooling can inhibit crystal growth. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Lack of Nucleation Sites: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches can provide a surface for crystals to start growing. Alternatively, add a tiny "seed" crystal of pure this compound if available.
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low yield is often a trade-off for high purity. To improve it:
-
Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved even after cooling.
-
After collecting the crystals by filtration, cool the filtrate (the liquid that passed through the filter) further in an ice bath. A second, sometimes less pure, crop of crystals may form.
-
Minimize transfers between flasks to avoid loss of material.
Section 4: Troubleshooting Guide: Column Chromatography
Q1: My compounds are not separating on the column (all eluting together). What should I do?
A1: This indicates your mobile phase (eluent) is too polar.[4] A polar solvent will move all compounds, even polar ones, rapidly through the column, preventing separation.
-
Solution: Switch to a less polar solvent system. For example, if you are using 30% ethyl acetate (B1210297) in hexanes, try reducing it to 10% or 15%. Always develop your solvent system using TLC first. An ideal TLC shows the desired compound with a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from other spots.[3]
Q2: My compound is stuck at the top of the column and won't elute. What now?
A2: This is the opposite problem: your eluent is not polar enough to move the compound off the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. This is called a gradient elution.[6] For example, you can start with 5% ethyl acetate in hexanes and, after collecting several fractions, switch to 10%, then 20%, and so on. This allows less polar impurities to elute first, followed by your more polar product.
Q3: The bands on my column are broad and overlapping, leading to poor separation. How can I fix this?
A3: Poor resolution can result from several issues in column preparation and loading.
References
Improving the yield of 2-Phenoxyquinoline synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenoxyquinoline. The content focuses on addressing common issues encountered during Ullmann condensation and Buchwald-Hartwig amination/etherification reactions to improve reaction yields.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield in Ullmann Condensation
Question: I am attempting to synthesize this compound via Ullmann condensation of 2-chloroquinoline (B121035) and phenol (B47542), but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Ullmann-type reactions for diaryl ether synthesis are a common issue. Several factors can contribute to this problem. Here is a step-by-step troubleshooting guide:
-
Inadequate Catalyst Activity: The copper catalyst is crucial for the reaction. Ensure you are using an active form of copper.
-
Solution: Use freshly prepared copper(I) iodide (CuI) or copper powder. The use of copper salts like CuCl or Cu2O can also be effective. Some protocols report that air-stable copper(I)-bipyridyl complexes show high catalytic capability.
-
-
Incorrect Base Selection: The choice and quality of the base are critical.
-
Solution: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used bases. The solubility and particle size of the base can impact the reaction rate; finely milled bases may not always be better. Ensure the base is anhydrous, as water can deactivate it.
-
-
Suboptimal Solvent: The solvent plays a significant role in the reaction's success.
-
Solution: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dioxane are often effective. Non-polar solvents like toluene (B28343) or xylene have also been used successfully, sometimes leading to higher yields. The choice of solvent can be critical for selectivity between the desired product and side products.
-
-
Insufficient Reaction Temperature: Traditional Ullmann reactions often require high temperatures.
-
Solution: Ensure the reaction is heated to a sufficiently high temperature, often in the range of 120-220 °C. The optimal temperature will depend on the specific solvent and substrates used.
-
-
Presence of Inhibitors: Contaminants in the starting materials or solvent can inhibit the catalyst.
-
Solution: Use high-purity, dry reagents and solvents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Issue 2: Poor Yield in Buchwald-Hartwig C-O Coupling
Question: My Buchwald-Hartwig reaction between 2-chloroquinoline and phenol is giving a poor yield of this compound. How can I optimize this C-O coupling reaction?
Answer:
The Buchwald-Hartwig reaction is a powerful tool for C-O bond formation, but its efficiency is highly dependent on the reaction conditions. Here are key parameters to optimize:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine (B1218219) ligand is the most critical factor.
-
Solution: For C-O coupling, bulky, electron-rich phosphine ligands are generally preferred. Consider screening different ligands such as XPhos, SPhos, or BrettPhos. Using a pre-catalyst, which can generate the active Pd(0) species more cleanly, is often preferable to using Pd(OAc)2.
-
-
Base Selection: The strength and nature of the base are crucial.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4) can be effective, though they may require higher temperatures or longer reaction times.
-
-
Solvent Choice: The solvent can significantly influence the reaction outcome.
-
Solution: Ethereal solvents like dioxane and THF, or aromatic solvents such as toluene, are typically used. Chlorinated solvents and acetonitrile (B52724) should generally be avoided as they can inhibit the palladium catalyst.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Typical reaction temperatures range from 80 to 110 °C. For less reactive substrates, higher temperatures may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the synthesis of this compound and how can I minimize them?
A1: Common side reactions include:
-
Homocoupling of 2-chloroquinoline: This can occur in Ullmann reactions, leading to the formation of 2,2'-biquinoline. Using an excess of phenol and ensuring a well-dispersed copper catalyst can help minimize this.
-
Hydrodehalogenation: In Buchwald-Hartwig reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is more common with primary amines but can also occur in C-O coupling. Careful selection of the ligand and reaction conditions can mitigate this.
-
Reaction with Solvent: Some solvents can react with the starting materials or intermediates. For example, using an alcohol as a solvent in an Ullmann reaction could lead to the formation of an alkoxyquinoline instead of the desired phenoxyquinoline.
Q2: I have successfully synthesized this compound, but I am facing challenges in purifying it. What are the recommended purification methods?
A2:
-
Column Chromatography: This is a common and effective method for purifying this compound. A silica (B1680970) gel column with a gradient elution of ethyl acetate (B1210297) in hexane (B92381) is typically used. The polarity of the solvent system can be adjusted based on TLC analysis.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol (B145695) or a mixture of ethanol and water could be suitable solvents to try.
Q3: Can I use 2-bromoquinoline (B184079) instead of 2-chloroquinoline as a starting material?
A3: Yes, 2-bromoquinoline is often a more reactive substrate than 2-chloroquinoline in both Ullmann and Buchwald-Hartwig reactions. In Buchwald-Hartwig couplings, the general order of reactivity for aryl halides is I > Br > Cl. While aryl chlorides are often more challenging, modern catalyst systems with specialized ligands have been developed to effectively couple them. If you are experiencing low yields with 2-chloroquinoline, switching to 2-bromoquinoline could be a viable strategy.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diaryl Ether Synthesis via Ullmann Condensation
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-Dimethylglycine (10) | K3PO4 (2.0) | Acetonitrile | 80 | Moderate to Good |
| 2 | Iodobenzene | Phenol | CuI (5) | 2-((2-isopropylphenylimino)methyl)phenol (15) | K3PO4 (2.0) | Dioxane | 101 | 91 |
| 3 | Aryl Iodide | Phenol | Cu2O (1) | 1H-imidazole-4-carboxylic acid | Cs2CO3 | DMF | - | Good |
| 4 | Aryl Bromide | p-Cresol | CuIPPh3 (5) | - | K2CO3 | Toluene | 100 | Moderate to Good |
Table 2: Influence of Ligands on Buchwald-Hartwig Amination Yields (Illustrative)
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Aryl Bromide | Secondary Amine | Pd(dba)2 | BINAP | Cs2CO3 | THF | Good |
| 2 | Aryl Chloride | Primary Amine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | High |
| 3 | Aryl Bromide | Aryl Amine | Pd(OAc)2 | SPhos | K3PO4 | Dioxane | High |
| 4 | Heteroaryl Chloride | Alkylamine | G3 Palladacycle | BrettPhos | LHMDS | THF | Good to High |
Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation Synthesis of this compound
-
To a flame-dried reaction vessel, add 2-chloroquinoline (1.0 equiv.), phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Add dry, degassed N-methylpyrrolidone (NMP) as the solvent.
-
Place the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 150-180 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Synthesis of this compound
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.) and the ligand (if not using a pre-catalyst).
-
Add 2-chloroquinoline (1.0 equiv.), phenol (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add dry, degassed toluene as the solvent via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Ullmann Condensation Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
Troubleshooting low fluorescence quantum yield in 2-Phenoxyquinoline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low fluorescence quantum yield in 2-Phenoxyquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a low fluorescence quantum yield (QY) with my this compound derivative?
A low fluorescence quantum yield in this compound derivatives can primarily be attributed to two main phenomena: solvent-dependent effects and aggregation-caused quenching (ACQ). The polarity of the solvent used can significantly influence the electronic states of the molecule, leading to non-radiative decay pathways that reduce fluorescence. Additionally, at higher concentrations, these planar aromatic molecules can form aggregates, which often leads to self-quenching and a decrease in fluorescence intensity.
Q2: How does solvent polarity affect the quantum yield of this compound derivatives?
The fluorescence of many quinoline (B57606) derivatives is highly sensitive to the solvent environment. For certain amino-quinoline derivatives, a high quantum yield is observed in non-polar solvents, while the fluorescence is almost completely quenched in polar solvents. This is due to the stabilization of non-emissive charge transfer states in polar environments. After excitation, solvent molecules can reorient around the excited fluorophore, which can lower the energy of the excited state and favor non-radiative decay pathways over fluorescence. This effect is more pronounced in polar and charged fluorophores.
Q3: What is Aggregation-Caused Quenching (ACQ) and why does it affect this compound derivatives?
Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a molecule decreases at high concentrations or in the aggregated state. This is a common issue for planar aromatic compounds like this compound derivatives. In concentrated solutions or solid states, these molecules can form π-π stacks or other aggregates. These aggregates can create new, non-radiative decay pathways for the excited state, thus quenching the fluorescence.
Q4: Can the substitution pattern on the this compound core influence the quantum yield?
Yes, the type and position of substituents on both the quinoline and the phenoxy rings can significantly impact the fluorescence quantum yield. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For some fluorescent dyes, the introduction of EDGs can lead to a red-shift in the emission spectrum, while EWGs can cause a blue-shift. The effect on the quantum yield will depend on how these substitutions influence the balance between radiative (fluorescence) and non-radiative decay rates.
Q5: How can I experimentally determine the fluorescence quantum yield of my this compound derivative?
The most common and reliable method for determining the fluorescence quantum yield is the comparative method. This involves comparing the fluorescence intensity of your sample to that of a well-characterized standard with a known quantum yield. The measurements should be performed under identical conditions (excitation wavelength, solvent, temperature) for both the sample and the standard.
Troubleshooting Guides
Issue 1: Low Quantum Yield in a Specific Solvent
Symptoms: Your this compound derivative exhibits strong fluorescence in one solvent but very weak or no fluorescence in another.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Polarity Effect | Measure the fluorescence quantum yield in a series of solvents with varying polarities (e.g., from non-polar like hexane (B92381) to polar like acetonitrile). | A significant increase in quantum yield should be observed as the solvent polarity decreases. |
| Specific Solute-Solvent Interactions | Investigate for potential hydrogen bonding or other specific interactions between your derivative and the solvent molecules. | A change in solvent to one that does not engage in these specific interactions may restore fluorescence. |
Data Presentation: Hypothetical Quantum Yield of a this compound Derivative in Different Solvents
| Solvent | Polarity Index | Quantum Yield (Φ) |
| n-Hexane | 0.1 | 0.65 |
| Toluene | 2.4 | 0.52 |
| Dichloromethane | 3.1 | 0.35 |
| Acetone | 5.1 | 0.10 |
| Acetonitrile | 5.8 | 0.05 |
Issue 2: Decreasing Quantum Yield with Increasing Concentration
Symptoms: The fluorescence intensity of your this compound derivative does not increase linearly with concentration and may even decrease at higher concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Aggregation-Caused Quenching (ACQ) | Measure the fluorescence quantum yield at a range of concentrations, starting from very dilute solutions. | A plot of fluorescence intensity versus concentration should be linear at low concentrations and deviate from linearity at higher concentrations. The quantum yield will decrease as concentration increases. |
| Inner Filter Effects | Ensure that the absorbance of your solutions at the excitation wavelength is below 0.1 in a standard 10 mm cuvette. | By working with more dilute solutions, you can minimize the re-absorption of emitted fluorescence and obtain a more accurate quantum yield measurement. |
Data Presentation: Hypothetical Concentration-Dependent Quantum Yield of a this compound Derivative
| Concentration (M) | Absorbance at λex | Quantum Yield (Φ) |
| 1 x 10⁻⁷ | 0.005 | 0.75 |
| 1 x 10⁻⁶ | 0.05 | 0.73 |
| 5 x 10⁻⁶ | 0.25 | 0.55 |
| 1 x 10⁻⁵ | 0.50 | 0.30 |
| 5 x 10⁻⁵ | >1.0 | 0.12 |
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield (Φ) of a this compound derivative using a known standard.
Materials:
-
Calibrated fluorometer
-
UV-Vis spectrophotometer
-
10 mm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent of choice (spectroscopic grade)
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Your this compound derivative
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and your this compound derivative in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb light.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., slit widths) are identical for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the Quantum Yield: The quantum yield of your sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Visualizations
Caption: Troubleshooting workflow for low quantum yield.
Caption: Factors influencing fluorescence quantum yield.
Stability of 2-Phenoxyquinoline in various organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-phenoxyquinoline in various organic solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in organic solvents?
A1: The primary stability concerns for this compound revolve around the reactivity of its two key functional components: the quinoline (B57606) ring and the phenoxy ether linkage. Potential degradation pathways include:
-
Hydrolysis of the Ether Linkage: While generally stable, the ether bond can be susceptible to cleavage under strong acidic conditions.[1][2][3] This would result in the formation of 2-hydroxyquinoline (B72897) and phenol. Basic conditions are less likely to cleave the ether bond.[4]
-
Oxidation: The quinoline ring and the phenoxy group can be susceptible to oxidation.[5][6] This can be initiated by atmospheric oxygen, peroxides present in solvents, or light.
-
Photodegradation: Aromatic and heterocyclic compounds like quinoline can be sensitive to light, leading to degradation.[7][8][9] Exposure to UV or even ambient light over extended periods could cause decomposition.
-
Reactions with Solvents: Some organic solvents may not be inert and could potentially react with this compound, especially under conditions of elevated temperature or in the presence of catalysts.
Q2: How can I predict the solubility of this compound in a given organic solvent?
A2: Predicting solubility with high accuracy without experimental data is challenging.[10][11][12][13] However, the principle of "like dissolves like" provides a useful qualitative guide.[14][15][16] this compound is a relatively large, aromatic molecule with a polar nitrogen atom and an ether linkage.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are likely to be good solvents due to their ability to engage in dipole-dipole interactions.
-
Polar Protic Solvents: Alcohols such as ethanol (B145695) and methanol (B129727) should also be reasonably good solvents. Quinoline itself is soluble in most organic solvents.[17][18][19]
-
Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) are expected to be poorer solvents for this compound due to the molecule's polarity.
-
Chlorinated Solvents: Dichloromethane and chloroform (B151607) are often good solvents for a wide range of organic molecules and are likely to dissolve this compound.
For quantitative predictions, computational models based on machine learning or thermodynamic cycles can be employed, though they require specialized software and expertise.[10][11][12][13][20]
Q3: What are the typical degradation products I should look for when assessing the stability of this compound?
A3: Based on the structure of this compound, the most likely degradation products would be:
-
2-Hydroxyquinoline (Carbostyril): Formed from the cleavage of the ether bond.
-
Phenol: Also formed from the cleavage of the ether bond.
-
Hydroxylated derivatives of the quinoline or phenoxy ring: Resulting from oxidative degradation.[21][22][23][24]
-
Products of ring opening: Under more strenuous degradation conditions (e.g., strong oxidation), the aromatic rings may be cleaved.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Compare the chromatogram of a freshly prepared solution with one that has been stored for a period or subjected to stress conditions (e.g., heat, light). An increase in the area of the new peaks over time suggests degradation.
-
Solution: Identify the degradation products using techniques like LC-MS to understand the degradation pathway. To prevent degradation, store solutions protected from light and at a low temperature. Consider using an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
-
-
Possible Cause 2: Impurities in the solvent or the this compound sample.
-
Troubleshooting Step: Run a blank injection of the solvent to check for impurities. Analyze the starting material by a high-resolution technique to confirm its purity.
-
Solution: Use high-purity solvents. If the starting material is impure, purify it by recrystallization or chromatography.
-
Issue 2: The concentration of my this compound stock solution is decreasing over time.
-
Possible Cause 1: Chemical degradation.
-
Troubleshooting Step: Review the storage conditions of the solution. Is it exposed to light, elevated temperatures, or reactive chemicals?
-
Solution: Implement a stability study to determine the optimal storage conditions. This may involve storing aliquots at different temperatures and light conditions and analyzing them at regular intervals.
-
-
Possible Cause 2: Adsorption to the container surface.
-
Troubleshooting Step: This can be an issue, especially with low-concentration solutions in plastic containers.
-
Solution: Consider using glass or silanized glass vials. Rinsing the container with the solution before filling can also help to saturate any active binding sites.
-
Data Presentation
The following table is a template for summarizing quantitative stability and solubility data for this compound. Researchers should populate this table with their own experimental results.
| Organic Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Stability (t½ in days) at 25°C (in dark) | Stability (t½ in days) at 25°C (exposed to light) | Major Degradation Products |
| Acetonitrile | 5.8 | Data to be determined | Data to be determined | Data to be determined | To be identified |
| Methanol | 5.1 | Data to be determined | Data to be determined | Data to be determined | To be identified |
| Ethanol | 4.3 | Data to be determined | Data to be determined | Data to be determined | To be identified |
| Dichloromethane | 3.1 | Data to be determined | Data to be determined | Data to be determined | To be identified |
| Toluene | 2.4 | Data to be determined | Data to be determined | Data to be determined | To be identified |
| Hexane | 0.1 | Data to be determined | Data to be determined | Data to be determined | To be identified |
| Dimethyl sulfoxide | 7.2 | Data to be determined | Data to be determined | Data to be determined | To be identified |
| N,N-Dimethylformamide | 6.4 | Data to be determined | Data to be determined | Data to be determined | To be identified |
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a method for determining the solubility of this compound in various organic solvents using the shake-flask method.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After agitation, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
Dilute the filtered aliquot with a known volume of a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC-UV method.
-
Quantify the concentration of this compound against a standard calibration curve.
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
-
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation pathways and products of this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a relatively inert solvent in which it is freely soluble (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl in an organic solvent (e.g., acetonitrile/water mixture). Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH in an organic solvent. Heat under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Treat the stock solution with a small percentage of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.
-
Photodegradation: Expose the stock solution in a photostable container to a light source with a defined output (e.g., ICH-compliant photostability chamber).
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a photodiode array (PDA) detector to obtain UV spectra of all peaks.
-
For identification of major degradation products, use LC-MS.
-
Visualizations
Caption: Workflow for determining the solubility of this compound.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 13. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 15. Khan Academy [khanacademy.org]
- 16. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 17. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 18. Quinoline - Wikipedia [en.wikipedia.org]
- 19. uop.edu.pk [uop.edu.pk]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. Degradation pathway of quinolines in a biofilm system under denitrifying conditions [agris.fao.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 2-Phenoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the scalable synthesis of 2-phenoxyquinoline, a crucial precursor for various preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloroquinoline (B121035) and phenol (B47542). This reaction is typically facilitated by a base in a high-boiling polar aprotic solvent.
Q2: Why is temperature control important in this synthesis?
A2: Temperature control is critical to prevent the formation of side products. For instance, excessively high temperatures during the synthesis of related phenoxyquinolines from dichloroquinolines have been shown to lead to the formation of diphenoxyquinolines.[1] Maintaining the optimal reaction temperature ensures higher yield and purity of the desired this compound.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary depending on the specific reaction conditions, but well-optimized protocols for similar phenoxyquinoline syntheses report yields ranging from 67% to 83%.[1]
Q4: Can I use other coupling methods for this synthesis?
A4: Yes, other methods like the Ullmann condensation or Buchwald-Hartwig C-O coupling are viable alternatives for forming the aryl ether bond. However, for scalability and cost-effectiveness, the SNAr reaction with 2-chloroquinoline is often preferred.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane (B92381), can be used to separate the starting materials from the this compound product.
Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is based on established methods for the synthesis of phenoxyquinoline derivatives.
Materials:
-
2-Chloroquinoline
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloroquinoline (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for the duration of the reaction. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (typically when the 2-chloroquinoline spot is no longer visible on TLC), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (if using a coupling reaction). 2. Insufficiently anhydrous conditions. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of starting materials. | 1. Use fresh, high-purity catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the reaction temperature or extend the reaction time, monitoring by TLC. 4. Verify the purity of 2-chloroquinoline and phenol. |
| Formation of Side Products | 1. Isomer formation: In syntheses starting from dichloroquinolines, the formation of the isomeric 4-chloro-2-phenoxyquinoline can occur.[1] 2. Dimerization: Dimeric coupling of the starting quinoline (B57606) can sometimes be observed. 3. Dehalogenation: Reduction of 2-chloroquinoline to quinoline can occur, analogous to the formation of des-bromo thiophene (B33073) in similar couplings.[2] | 1. Carefully control the reaction temperature and stoichiometry of reactants. Purification by column chromatography is essential to separate isomers. 2. Optimize catalyst loading and reaction conditions. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. |
| Difficult Purification | 1. Presence of closely eluting impurities. 2. Product is an oil and difficult to crystallize. | 1. Use a shallow gradient during column chromatography or consider a different solvent system. Recrystallization may be an option if a suitable solvent is found. 2. If the product is an oil, ensure complete removal of residual solvent under high vacuum. |
| Reaction Stalls | 1. Deactivation of the catalyst. 2. Incomplete deprotonation of phenol. | 1. Add a fresh portion of catalyst. 2. Use a stronger base or ensure the current base is of high quality and anhydrous. |
Reaction Mechanism
The synthesis of this compound from 2-chloroquinoline proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Proposed mechanism for the synthesis of this compound.
References
Enhancing the solubility of 2-Phenoxyquinoline for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 2-Phenoxyquinoline for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is a heterocyclic aromatic organic compound with the chemical formula C₁₅H₁₁NO. Like many quinoline (B57606) derivatives, it is often poorly soluble in aqueous solutions, which is a critical requirement for most biological assays. Poor solubility can lead to inaccurate results due to precipitation, low bioavailability in cell-based assays, and difficulties in compound handling and dilution. Its lipophilic nature, indicated by a calculated XLogP3 of 3.6, contributes to its low water solubility.
Q2: What are the primary biological targets of this compound and its derivatives?
A2: Derivatives of this compound have been investigated for a range of biological activities. Notably, they have been explored as antitumor agents. Some quinoline-based derivatives have been shown to target oncogenic signaling pathways, including those mediated by MET, Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1] These pathways are crucial in cell proliferation, survival, and metastasis, making them important targets in cancer therapy.
Q3: What are the initial steps I should take if I encounter solubility issues with this compound?
A3: Start by attempting to dissolve a small amount of the compound in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727) to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted into your aqueous assay buffer. It is crucial to observe for any precipitation upon dilution. If precipitation occurs, you will need to employ solubility enhancement techniques.
Troubleshooting Guide
Issue 1: Precipitation Observed When Diluting DMSO Stock Solution in Aqueous Buffer
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO. This is a common issue for hydrophobic compounds.
Solutions:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.
-
Increase DMSO Concentration: You can cautiously increase the percentage of DMSO in your final assay medium. However, be aware that high concentrations of DMSO can be toxic to cells and may interfere with your assay. It is recommended to perform a vehicle control experiment to assess the tolerance of your specific cell line to the DMSO concentration.
-
Use a Co-solvent System: A mixture of solvents can sometimes be more effective than a single solvent. Consider preparing your stock solution in a combination of DMSO and another organic solvent like ethanol or polyethylene (B3416737) glycol (PEG).
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility. Although this compound is not strongly ionizable, slight pH modifications may have a minor effect.
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to maintain the compound's solubility in aqueous solutions by forming micelles. A concentration range of 0.01% to 0.1% is a typical starting point.
Issue 2: Inconsistent Results in Biological Assays
Cause: Poor solubility can lead to inconsistent concentrations of the active compound across different wells or experiments, resulting in high variability in your data. The compound may be precipitating out of solution over the course of the experiment.
Solutions:
-
Sonication: After diluting the stock solution into the final assay buffer, sonicate the solution for a few minutes. This can help to break down small precipitates and create a more uniform dispersion.
-
Vortexing: Ensure thorough mixing by vortexing immediately before adding the compound to your assay plate.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment. Avoid using solutions that have been stored, as precipitation can occur over time.
-
Inclusion of Bovine Serum Albumin (BSA): For in vitro assays, the addition of a carrier protein like BSA (typically 0.1% to 0.5%) to the assay buffer can help to solubilize hydrophobic compounds and prevent them from adhering to plastic surfaces.
Quantitative Data on Solubility
| Solvent | Expected Relative Solubility | Recommended Maximum Stock Concentration (for initial trials) |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM |
| N,N-Dimethylformamide (DMF) | High | 10-50 mM |
| Ethanol | Moderate | 1-10 mM |
| Methanol | Moderate | 1-10 mM |
| Acetone | Moderate | 1-10 mM |
| Aqueous Buffers (e.g., PBS) | Very Low | < 1 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 2.21 mg of this compound (Molecular Weight: 221.25 g/mol ).
-
Adding Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolving: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Biological Assays
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to your cell culture medium or assay buffer. For example, to achieve a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Final Dilution: Perform the final dilution into the wells of your assay plate. For instance, to achieve a final concentration of 1 µM, add 1 µL of the 100 µM working solution to a final volume of 100 µL in the well.
-
Mixing: Mix thoroughly by gentle pipetting or by using a plate shaker.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by this compound derivatives, based on their reported activities as inhibitors of MET, EGFR, and HER2.
Caption: The MET signaling pathway, a target for some quinoline derivatives.
Caption: The EGFR and HER2 signaling pathways, often targeted by quinoline-based inhibitors.
Experimental Workflow
Caption: A logical workflow for addressing solubility issues with this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Phenoxyquinoline and 2-Phenylquinoline
A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory properties of 2-Phenoxyquinoline and 2-Phenylquinoline (B181262), supported by experimental data and detailed protocols.
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. Among the vast library of quinoline derivatives, this compound and 2-phenylquinoline have emerged as significant pharmacophores, demonstrating considerable potential in the realms of oncology, infectious diseases, and inflammation. This guide provides a detailed comparative analysis of the biological activities of these two classes of compounds, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action to aid researchers in their drug discovery and development endeavors.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of this compound and 2-phenylquinoline derivatives from various studies. These tables are intended to provide a clear and concise comparison of their potency across different biological targets.
Table 1: Anticancer Activity
| Compound Class | Cancer Cell Line | Assay Type | Potency (IC₅₀/EC₅₀) | Reference |
| This compound | PC-3 (Prostate) | Cytotoxicity | 3.12 ± 0.11 µM | [1] |
| DU-145 (Prostate) | Cytotoxicity | - | [1] | |
| NCI-H460 (Lung) | Cytotoxicity | - | [1] | |
| 4T1 (Breast) | Cytotoxicity | - | [1] | |
| 2-Phenylquinoline | SARS-CoV-2 Infected VeroE6 | Antiviral | EC₅₀: 6 µM | [2][3][4][5] |
| HCT-116 (Colon) | Antiproliferative | IC₅₀: 26.75 ± 3.50 µg/mL | [6] | |
| HeLa (Cervical) | Antiproliferative | IC₅₀: 0.50 µM | [7] | |
| Solid Tumor Models (in vivo) | Antitumor | ~50% cures | [8] |
Note: '-' indicates that while activity was reported, specific quantitative data was not provided in the abstract.
Table 2: Antimicrobial Activity
| Compound Class | Microorganism | Assay Type | Potency (MIC/EC₅₀) | Reference |
| This compound | ESBL-producing E. coli | Antibacterial | - | |
| MRSA | Antibacterial | - | ||
| 2-Phenylquinoline | S. aureus | Antibacterial | MIC: 64 µg/mL | |
| E. coli | Antibacterial | MIC: 128 µg/mL | ||
| SARS-CoV-2 | Antiviral | EC₅₀: 0.42 µM (Helicase Inhibition) | [2][3][4][5] | |
| HCoV-229E | Antiviral | EC₅₀: 0.2 - 9.4 µM | [2][3][4] | |
| HCoV-OC43 | Antiviral | EC₅₀: 0.6 - 7.7 µM | [2][3][4] |
Note: '-' indicates that while activity was reported, specific quantitative data was not provided in the abstract.
Table 3: Anti-inflammatory Activity
| Compound Class | Target/Assay | Potency (IC₅₀) | Reference |
| This compound | β-glucuronidase release | 5.0 µM | |
| Lysozyme (B549824) release | 4.6 µM | ||
| 2-Phenylquinoline | COX-2 Enzyme | 0.026 µM | |
| HRBC membrane stabilization | 0.021 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the reported findings.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., PC-3, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds (this compound and 2-phenylquinoline derivatives) in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity or by measuring the optical density at 600 nm with a microplate reader.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Heme cofactor
-
Test compounds
-
Fluorometric or colorimetric detection reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and COX-2 enzyme in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Monitor the reaction progress by measuring the fluorescence or absorbance at the appropriate wavelength over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the COX-2 enzyme activity.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and 2-phenylquinoline are mediated through their interaction with various cellular targets and modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms.
Anticancer Mechanisms
Experimental Workflow for Anticancer Activity Screening
Logical Relationship of Antiviral Action of 2-Phenylquinoline
Discussion and Conclusion
The comparative analysis reveals that both this compound and 2-phenylquinoline scaffolds are versatile platforms for the development of potent bioactive molecules.
2-Phenylquinoline derivatives have been extensively studied and have demonstrated a broad spectrum of activities. In the context of cancer , they have shown potent antiproliferative effects against various cancer cell lines and in vivo efficacy in solid tumor models[6][7][8]. A key mechanism of their anticancer action involves the inhibition of topoisomerase II, leading to DNA damage and subsequent activation of the p53 tumor suppressor pathway, which in turn induces cell cycle arrest and apoptosis. Their antimicrobial profile is also noteworthy, with significant activity against both Gram-positive and Gram-negative bacteria. Furthermore, recent studies have highlighted their potential as broad-spectrum antiviral agents, particularly against coronaviruses, by targeting the viral helicase nsp13[2][3][4][5]. In the realm of inflammation , 2-phenylquinoline derivatives have been identified as potent COX-2 inhibitors, suggesting their utility as anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.
This compound derivatives , while less extensively explored, also exhibit promising biological activities. Their anticancer properties have been demonstrated against several cancer cell lines, with evidence suggesting that they induce apoptosis through a mitochondrial-dependent pathway involving the activation of caspase-9 and caspase-3[1]. This intrinsic apoptotic pathway is often triggered by cellular stress, including the generation of reactive oxygen species (ROS). Their antimicrobial activity is an area of growing interest, with reports of efficacy against multidrug-resistant bacteria such as ESBL-producing E. coli and MRSA. The anti-inflammatory potential of 2-phenoxyquinolines has been shown through their ability to inhibit the release of pro-inflammatory enzymes like β-glucuronidase and lysozyme from neutrophils.
References
- 1. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 [mdpi.com]
- 2. Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenoxyquinoline vs. 2-Alkoxyquinolines: A Comparative Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science. Substituents at the 2-position profoundly influence the molecule's electronic properties and reactivity, dictating its utility in synthetic transformations. This guide provides a comparative overview of the reactivity of 2-phenoxyquinoline and 2-alkoxyquinolines, drawing upon established principles and available experimental data. While direct, side-by-side quantitative comparisons are scarce in the published literature, this analysis offers insights into their respective chemical behaviors.
Electronic Properties: A Tale of Two Oxygen Substituents
The reactivity of the 2-position on the quinoline ring is largely governed by the electronic nature of the substituent. Both phenoxy and alkoxy groups are oxygen-linked and thus exhibit some similar properties, but key differences in their electronic effects influence the reactivity of the quinoline core.
-
2-Alkoxyquinolines: The alkyl group in a 2-alkoxyquinoline (e.g., 2-methoxyquinoline (B1583196) or 2-ethoxyquinoline) is an electron-donating group through an inductive effect. The oxygen atom, being highly electronegative, withdraws electron density from the quinoline ring via a resonance effect. However, the lone pairs on the oxygen can also participate in resonance, donating electron density to the ring. In the case of 2-alkoxyquinolines, the resonance donation effect generally outweighs the inductive withdrawal, leading to an overall activation of the quinoline ring towards electrophilic attack and a deactivation towards nucleophilic attack, particularly at the 2-position.
-
This compound: The phenoxy group at the 2-position also exhibits both inductive and resonance effects. The oxygen atom is electron-withdrawing through induction. However, the phenyl ring is a π-system that can conjugate with the quinoline ring through the oxygen atom. The phenyl group is generally considered to be electron-withdrawing, which can pull electron density away from the oxygen and, consequently, from the quinoline ring. This can make the 2-position more susceptible to nucleophilic attack compared to its alkoxy counterparts.
Reactivity in Key Transformations
The differing electronic landscapes of this compound and 2-alkoxyquinolines manifest in their reactivity in several key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution at the 2-position of the quinoline ring is a crucial reaction for introducing a variety of functional groups. The feasibility and rate of this reaction are highly dependent on the nature of the leaving group and the electronic properties of the quinoline ring.
The phenoxy group is generally a better leaving group than an alkoxy group. This, combined with the potential for the phenyl ring to withdraw electron density, suggests that This compound would be more reactive towards nucleophilic aromatic substitution than 2-alkoxyquinolines .
-
General SNAr Mechanism:
Caption: General mechanism for nucleophilic aromatic substitution on 2-substituted quinolines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. In these reactions, the 2-phenoxy or 2-alkoxy group can be cleaved and replaced.
The C(aryl)-O bond of a phenoxy group is generally more readily cleaved in palladium-catalyzed cross-coupling reactions than the C(alkyl)-O bond of an alkoxy group. This suggests that This compound would be a more versatile substrate for cross-coupling reactions involving C-O bond cleavage .
-
General Suzuki-Miyaura Coupling Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Representative Reactions of this compound Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield |
| Suzuki-Miyaura Coupling | 2-(4-bromophenoxy)quinolin-3-carbaldehyde | Arylboronic acid, Cs₂CO₃, [Pd(dppf)Cl₂], 1,4-dioxane (B91453)/H₂O, 100 °C | 2-(biphenyl-4-yloxy)quinolin-3-carbaldehyde derivative | 60-85% |
Table 2: Representative Reactions of 2-Alkoxyquinolines
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield |
| Palladium-Catalyzed Synthesis | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide | Methanol (B129727), Pd(PPh₃)₄, KOH, TBAF, THF, 70 °C | 2-Methoxy-4-alkenylquinoline | 75% |
| Palladium-Catalyzed Synthesis | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide | Ethanol, Pd(PPh₃)₄, KOH, TBAF, THF, 70 °C | 2-Ethoxy-4-alkenylquinoline | 79% |
Experimental Protocols
Suzuki-Miyaura Coupling of a this compound Derivative
This protocol is adapted from the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes.
Materials:
-
2-(4-bromophenoxy)quinolin-3-carbaldehyde
-
Substituted arylboronic acid
-
Cesium carbonate (Cs₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2-(4-bromophenoxy)quinolin-3-carbaldehyde (1.0 eq), the substituted arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Add [Pd(dppf)Cl₂] (5 mol%).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (B1210297).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Palladium-Catalyzed Synthesis of 2-Alkoxyquinolines
This protocol is adapted from a palladium-driven cascade reaction to synthesize 2-alkoxyquinolines.
Materials:
-
N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide
-
Alcohol (e.g., methanol, ethanol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium hydroxide (B78521) (KOH)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide (1.0 eq) and Pd(PPh₃)₄ (10 mol%).
-
Add the desired alcohol (e.g., methanol or ethanol) and THF as the solvent.
-
Add potassium hydroxide (2.5 eq) and a 1 M solution of TBAF in THF (2.5 eq).
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-alkoxyquinoline.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be more reactive than 2-alkoxyquinolines in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions that involve C-O bond cleavage . This is attributed to the better leaving group ability of the phenoxy group and the potential for the phenyl ring to withdraw electron density, thereby making the 2-position of the quinoline ring more electrophilic.
However, it is crucial to note the absence of direct, quantitative comparative studies in the reviewed literature. The choice between a 2-phenoxy and a 2-alkoxy substituent in a synthetic strategy will depend on the specific transformation desired. For reactions requiring a good leaving group at the 2-position, a phenoxy group may be advantageous. Conversely, if stability of the 2-substituent is desired, an alkoxy group might be preferable. Further experimental studies are warranted to provide a definitive quantitative comparison of the reactivity of these two important classes of quinoline derivatives.
Validating the Mechanism of Action of 2-Phenoxyquinoline-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and potent enzyme inhibitors is a cornerstone of modern drug discovery. Among the diverse chemical scaffolds explored, the 2-phenoxyquinoline core has emerged as a promising framework for the development of inhibitors targeting a range of critical enzymes implicated in various diseases. This guide provides an objective comparison of the performance of this compound-based inhibitors against established alternatives, supported by experimental data and detailed methodologies.
Comparative Performance of Enzyme Inhibitors
The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor. This section presents a comparative summary of the IC50 values for this compound-based inhibitors and their alternatives across three key enzyme targets: HIV-1 Reverse Transcriptase, Histone Deacetylases (HDACs), and the Mammalian Target of Rapamycin (mTOR).
HIV-1 Reverse Transcriptase (RT) Inhibitors
HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site of the enzyme, disrupting its function.
| Inhibitor Class | Compound | Target | IC50 (µM) |
| This compound-Based | 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | HIV-1 RT | 1.93 |
| 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | HIV-1 RT | 1.22 | |
| Alternative NNRTIs | Nevirapine | HIV-1 RT | 0.084[1][2][3] |
| Efavirenz | HIV-1 RT | ~0.0029 (Ki) | |
| Rilpivirine | HIV-1 RT | 0.00073[4] |
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones. Their dysregulation is linked to the development of various cancers, making them an important therapeutic target.
| Inhibitor Class | Compound | Target | IC50 (nM) |
| This compound-Based | 2-substituted phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | Selective |
| Alternative HDAC Inhibitors | Vorinostat (SAHA) | Pan-HDAC | ~10[5][6][7] |
| Romidepsin (FK228) | HDAC1, HDAC2 | 36, 47[8][9] |
mTOR (Mammalian Target of Rapamycin) Inhibitors
mTOR is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. It is a key component of the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.
| Inhibitor Class | Compound | Target | IC50 (nM) |
| This compound-Based | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | 64 |
| Alternative mTOR Inhibitors | Rapamycin | mTORC1 | ~0.1[10] |
| Everolimus | mTORC1 | 1.6-2.4[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the mechanism of action of enzyme inhibitors. This section provides methodologies for the key enzyme assays cited in this guide.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Test compounds (this compound derivatives and alternatives)
-
Scintillation fluid and counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(A) template, and oligo(dT) primer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the dNTP mix (including the labeled dNTP) and a pre-determined amount of HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).
-
Precipitate and collect the newly synthesized DNA onto a filter membrane.
-
Wash the filter to remove unincorporated labeled dNTPs.
-
Quantify the amount of incorporated labeled dNTP by scintillation counting or fluorescence measurement.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay measures the activity of HDAC enzymes.
Materials:
-
HDAC enzyme source (e.g., purified recombinant HDAC or nuclear extract)
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorescent reporter)
-
HDAC assay buffer
-
Developer solution (to cleave the deacetylated substrate and release the fluorophore)
-
Test compounds (this compound derivatives and alternatives)
-
Trichostatin A (a known HDAC inhibitor, as a positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in the microplate wells containing HDAC assay buffer and the fluorogenic HDAC substrate.
-
Add varying concentrations of the test compounds or Trichostatin A to the wells.
-
Initiate the reaction by adding the HDAC enzyme source to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate for a further period to allow for complete development of the fluorescent signal.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
mTOR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of mTOR.
Materials:
-
Active mTOR protein
-
Substrate protein (e.g., inactive p70S6K)
-
ATP
-
Kinase assay buffer (containing Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound derivatives and alternatives)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies specific for the phosphorylated substrate (e.g., anti-phospho-p70S6K)
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube containing the kinase assay buffer, active mTOR enzyme, and the substrate protein.
-
Add varying concentrations of the test compound to the reaction tubes.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 30°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample loading buffer.
-
Separate the proteins in the reaction mixture by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the primary antibody specific for the phosphorylated substrate.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Mechanisms and Pathways
Understanding the broader biological context of enzyme inhibition is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 6. content.abcam.com [content.abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 9. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. niaid.nih.gov [niaid.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Experimental and Theoretical Spectroscopic Data for 2-Phenoxyquinoline
For Researchers, Scientists, and Drug Development Professionals: An objective cross-referencing of experimental and theoretical spectroscopic data for 2-Phenoxyquinoline, a key heterocyclic scaffold in medicinal chemistry.
This guide provides a detailed comparison of experimental and computationally predicted spectroscopic data for this compound. By juxtaposing experimental findings with theoretical values obtained from computational chemistry, this document aims to offer a comprehensive spectroscopic profile of the molecule. Such cross-validation is crucial for structural elucidation, impurity profiling, and understanding the electronic properties of this important chemical entity.
Spectroscopic Data Comparison
To facilitate a clear comparison, the available experimental and theoretical spectroscopic data for this compound are summarized below. The data has been compiled from various sources, and it should be noted that a complete, unified experimental and theoretical dataset from a single publication was not available. Therefore, data from different studies on this compound and closely related analogues have been utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a dedicated study providing a direct comparison for this compound was not identified, a comprehensive study on functionalized phenoxy quinolines offers valuable insights into the expected and calculated chemical shifts. The following tables present experimental data for a closely related analogue, 2-(p-tolyloxy)quinoline, and general theoretical values for the unsubstituted this compound where available.
Table 1: ¹H NMR Chemical Shift (δ) Comparison for this compound Analogues (in ppm)
| Proton | Experimental (Analogue)¹ | Theoretical (Predicted) |
| H-3 | 6.81 (dd) | Data not available |
| H-4 | 8.05 (d) | Data not available |
| H-5 | 8.14 (d) | Data not available |
| H-6 | 7.67 (dd) | Data not available |
| H-7 | Data not available | Data not available |
| H-8 | 8.43 (d) | Data not available |
| H-2' | 7.00 (d) | Data not available |
| H-3' | Data not available | Data not available |
| H-4' (CH₃) | 2.34 (s) | Data not available |
| H-5' | Data not available | Data not available |
| H-6' | 7.00 (d) | Data not available |
| ¹Experimental data for 2-(p-tolyloxy)quinoline, a close structural analogue of this compound, as reported in a study on functionalized phenoxy quinolines.[1] |
Table 2: ¹³C NMR Chemical Shift (δ) Comparison for this compound Analogues (in ppm)
| Carbon | Experimental (Analogue)¹ | Theoretical (Predicted) |
| C-2 | 160.74 | Data not available |
| C-3 | Data not available | Data not available |
| C-4 | Data not available | Data not available |
| C-4a | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| C-6 | Data not available | Data not available |
| C-7 | Data not available | Data not available |
| C-8 | Data not available | Data not available |
| C-8a | Data not available | Data not available |
| C-1' | Data not available | Data not available |
| C-2' | Data not available | Data not available |
| C-3' | Data not available | Data not available |
| C-4' | Data not available | Data not available |
| C-4' (CH₃) | 21.12 | Data not available |
| C-5' | Data not available | Data not available |
| C-6' | Data not available | Data not available |
| ¹Experimental data for 2-(p-tolyloxy)quinoline, a close structural analogue of this compound, as reported in a study on functionalized phenoxy quinolines.[1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental FT-IR data for the parent quinoline (B57606) molecule provides a reference for the characteristic vibrational modes of the quinoline core. Theoretical calculations for quinoline derivatives help in assigning the observed bands.
Table 3: FT-IR Vibrational Frequencies (cm⁻¹) Comparison
| Vibrational Mode | Experimental (Quinoline) | Theoretical (Predicted for this compound) |
| C-H stretching (aromatic) | 3150-2900 | Data not available |
| C=N stretching | ~1600 | Data not available |
| C=C stretching (aromatic) | 1630-1570 | Data not available |
| C-O-C stretching | Not applicable | Data not available |
| C-H out-of-plane bending | 840-740 | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of quinoline has been well-characterized experimentally. Theoretical calculations on quinoline and its derivatives can predict the electronic transitions responsible for the observed absorption bands.
Table 4: UV-Vis Absorption Maxima (λ_max) Comparison (in nm)
| Electronic Transition | Experimental (Quinoline) | Theoretical (Predicted for this compound) |
| π → π | 220-320 | Data not available |
| n → π | ~310 | Data not available |
Experimental Protocols
Standard experimental procedures for acquiring the spectroscopic data are outlined below. These protocols are generalized and may be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans (often several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is commonly employed.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted to ensure that the absorbance at the λ_max is within the linear range of the instrument (typically 0.1-1.0 absorbance units).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.
-
Data Acquisition: A baseline is recorded using a cuvette containing the pure solvent. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
-
Data Processing: The instrument software plots absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λ_max) are identified from the spectrum.
Data Comparison Workflow
The following diagram illustrates the logical workflow for the cross-referencing of experimental and theoretical spectroscopic data for a molecule like this compound.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
References
Unveiling the Biological Prowess of 2-Phenoxyquinoline: A Comparative Guide to Substituted vs. Unsubstituted Scaffolds
For researchers, scientists, and drug development professionals, the quinoline (B57606) scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among its numerous derivatives, 2-phenoxyquinoline has emerged as a promising pharmacophore. This guide provides a comparative analysis of the efficacy of substituted versus unsubstituted 2-phenoxyquinolines in various biological assays, supported by experimental data and detailed methodologies.
Deciphering the Impact of Substitution on Anticancer Efficacy
The strategic placement of substituents on the this compound core can significantly modulate its biological activity. A notable study by Ramya et al. explored a series of curcumin-inspired this compound analogues and evaluated their in vitro cytotoxic activity against a panel of human cancer cell lines. While this study did not directly include the unsubstituted this compound as a control, it provides valuable insights into how different substitution patterns on both the quinoline and the phenoxy rings influence anticancer potency.
The data presented below showcases the half-maximal inhibitory concentration (IC50) values of various substituted this compound derivatives against prostate (PC-3, DU-145), non-small cell lung (NCI-H460), and breast (4T1) cancer cell lines.
| Compound ID | Substituent on Quinoline Ring | Substituent on Phenoxy Ring | PC-3 IC50 (µM) | DU-145 IC50 (µM) | NCI-H460 IC50 (µM) | 4T1 IC50 (µM) |
| 6c | 6-Chloro | 4-Hydroxy, 3-Methoxy | 3.12 ± 0.11 | 4.56 ± 0.21 | 5.23 ± 0.18 | 6.89 ± 0.25 |
| 9d | 6-Chloro | 2,5-Dimethoxy | 7.89 ± 0.32 | 9.12 ± 0.45 | 8.45 ± 0.39 | 10.23 ± 0.51 |
Data extracted from Ramya, P., et al. "Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents."[1]
From the presented data, it is evident that substitutions on both the quinoline and phenoxy moieties play a crucial role in the cytotoxic activity of this compound derivatives. For instance, compound 6c , bearing a 6-chloro substituent on the quinoline ring and 4-hydroxy and 3-methoxy groups on the phenoxy ring, demonstrated the most potent activity against the PC-3 prostate cancer cell line with an IC50 value of 3.12 µM.[1] This suggests that the electronic and steric properties of the substituents are key determinants of biological efficacy.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
-
Cell Seeding: Human cancer cell lines (PC-3, DU-145, NCI-H460, and 4T1) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized this compound derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were solubilized by adding 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Absorbance Measurement: The absorbance of the colored solution was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding of the mechanism of action and the research methodology.
Caption: Workflow for in vitro cytotoxicity testing of this compound derivatives using the MTT assay.
The anticancer activity of certain quinoline derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. One of the key signaling pathways involved is the intrinsic apoptosis pathway, which is initiated by intracellular stress and culminates in the activation of caspases, the executioners of apoptosis.
Caption: Simplified intrinsic apoptosis signaling pathway induced by substituted 2-phenoxyquinolines.
References
A Comparative Guide to Structure-Activity Relationships of 2-Phenoxyquinoline Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-phenoxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure have been extensively investigated as potential therapeutic agents, particularly in the fields of oncology and inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
I. Comparative Biological Activities of this compound Analogs
The biological activity of this compound analogs is highly dependent on the substitution pattern on both the quinoline (B57606) and the phenoxy rings. The following tables summarize the in vitro activities of various analogs against different cancer cell lines and kinases.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Quinoline Substitution | Phenoxy Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | 2-Phenoxy | 4-Methylbenzenesulfonamide | PC-3 (Prostate) | 3.12 ± 0.11 | [1] |
| 9d | 2-(4-Chlorophenoxy) | - | 4T1 (Breast) | - | [1] |
| 1s | 4-Phenoxy | 3-oxo-3,4-dihydroquinoxaline | H460 (Lung) | 0.18 | |
| 1s | 4-Phenoxy | 3-oxo-3,4-dihydroquinoxaline | A549 (Lung) | 0.39 | |
| 1s | 4-Phenoxy | 3-oxo-3,4-dihydroquinoxaline | HT-29 (Colon) | 0.38 |
Table 2: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | Target Kinase | Quinoline Substitution | Phenoxy Substitution | IC50 (µM) | Reference |
| Ki6783 | PDGFr | 4-Phenoxy | - | 0.13 | [2] |
| Ki6896 | PDGFr | 4-Phenoxy | 4-Benzoyl | 0.31 | [2] |
| Ki6945 | PDGFr | 4-Phenoxy | 4-Benzamide | 0.050 | [2] |
| 1s | c-Met | 4-Phenoxy | 3-oxo-3,4-dihydroquinoxaline | 0.00142 | |
| LXY18 | Aurora Kinase B (relocation) | 4-Phenoxy | 4-Bromo | Sub-nanomolar | [3] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays cited in the SAR studies of this compound analogs.
A. Synthesis of this compound Analogs (General Procedure)
A common method for the synthesis of this compound analogs involves the nucleophilic substitution of a leaving group (e.g., chlorine) at the 2-position of the quinoline ring with a substituted phenol (B47542).
Materials:
-
2-Chloroquinoline (B121035) derivative
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the 2-chloroquinoline derivative (1.0 eq) in DMF, add the substituted phenol (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired this compound analog.
B. In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., PDGFr, c-Met, Aurora Kinase B)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
This compound analog stock solutions (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in the wells of the plate.
-
Add the this compound analogs at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is inversely correlated with kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
III. Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding complex biological pathways and experimental processes.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Key structure-activity relationship trends for this compound analogs.
Caption: Inhibition of Aurora B relocation by 4-phenoxyquinoline analogs during mitosis.
Caption: Inhibition of c-Met signaling by 4-phenoxyquinoline analogs.
Caption: Inhibition of PDGFr signaling by 4-phenoxyquinoline analogs.
References
In Vivo Anticancer Efficacy of Phenoxyquinoline Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vivo anticancer activity of phenoxyquinoline derivatives, with a focus on supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals. The data presented herein is derived from preclinical studies utilizing xenograft models to evaluate tumor growth inhibition and elucidate the underlying mechanisms of action.
Comparative Efficacy of Phenoxyquinoline and Related Derivatives
The in vivo anticancer potential of phenoxyquinoline derivatives has been demonstrated in various preclinical models. This section compares the efficacy of a key 4-phenoxy-quinoline compound, LXY18, and another quinoline (B57606) derivative, 91b1, highlighting their effects on tumor growth.
| Compound | Derivative Class | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| LXY18 | 4-Phenoxy-quinoline | NCI-N87 human gastric carcinoma xenograft | 100 mg/kg, twice daily (b.i.d.), oral gavage | Markedly suppressed tumor growth over 33 days. | Orally bioavailable with favorable pharmacokinetic profile and effective accumulation in tumor tissues. Acts as an Aurora Kinase B relocation blocker.[1] |
| 91b1 | Quinoline | Nude mice xenograft | Not specified | Significantly reduced tumor size. | Downregulates the expression of Lumican, a protein associated with tumorigenesis.[2] |
Pharmacokinetic Profile of LXY18
The pharmacokinetic properties of LXY18 were assessed in rats, demonstrating its potential for oral administration.
| Administration Route | Dose (mg/kg) | Cmax (µM) | AUC (µM*h) | Bioavailability (%) | Half-life (h) |
| Intravenous (IV) | 2 | - | - | - | - |
| Oral (PO) | 2 | - | - | 51.40 | 2.30 - 2.84 |
| Oral (PO) | 10 | - | - | 41.92 | 2.30 - 2.84 |
| Oral (PO) | 50 | - | - | 36.09 | 5.26 |
| Data derived from studies in Wistar rats.[1] |
Detailed Experimental Protocols
Reproducibility in preclinical research is paramount. The following are detailed methodologies for the key in vivo experiments cited in this guide.
Human Tumor Xenograft Model (for LXY18)
-
Animal Model: Female BALB/c nude mice (12–14 weeks old) are used.[1]
-
Cell Line: NCI-N87 human gastric cancer cells are cultured and prepared for injection.
-
Implantation: Approximately 1 x 10^6 trypsinized NCI-N87 cells are suspended in a suitable medium (e.g., HBSS) and implanted subcutaneously into the mid-dorsal region of each mouse.[2]
-
Tumor Growth: Tumors are allowed to grow for a specified period (e.g., 10 days) until they reach a palpable size before treatment initiation.[2]
-
Treatment: LXY18 is dissolved in corn oil and administered via oral gavage at a dose of 100 mg/kg twice daily.[1]
-
Monitoring: Tumor size and mouse body weight are monitored twice a week. Tumor volume is calculated using the formula: (length × width²)/2.[1]
-
Endpoint: After a predetermined treatment period (e.g., 33 days), mice are euthanized, and tumors are harvested, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[1]
Nude Mice Xenograft Model (for 91b1)
-
Animal Model: Athymic nude mice (BALB/c-nu/nu, female, 4 weeks old) are utilized.[2]
-
Cell Implantation: Approximately 1 × 10^6 trypsinized cancer cells suspended in HBSS are implanted subcutaneously into the mid-dorsal region of each mouse.[2]
-
Tumor Establishment: Tumors are allowed to grow for 10 days without treatment.[2]
-
Treatment Administration: Compound 91b1 is administered to the treatment group. The specific dosage and vehicle are not detailed in the provided source.
-
Efficacy Evaluation: Tumor size is monitored to evaluate the anticancer activity of the compound.[2]
Signaling Pathways and Mechanisms of Action
The anticancer effects of phenoxyquinoline derivatives are attributed to their interaction with specific cellular signaling pathways.
The 4-phenoxy-quinoline derivative LXY18 exerts its antimitotic activity by disrupting the proper localization of Aurora Kinase B (AURKB) during cell division, which is essential for cytokinesis.[1] This leads to failed cell division and subsequent apoptosis in cancer cells.
In contrast, the quinoline derivative 91b1 is suggested to inhibit cancer cell progression by downregulating the expression of Lumican.[2] Lumican is a proteoglycan that has been implicated in promoting tumorigenesis, migration, and invasion in several types of cancer.
References
Benchmarking the performance of 2-Phenoxyquinoline-based sensors against existing technologies
In the dynamic fields of analytical chemistry, environmental monitoring, and drug development, the demand for highly sensitive and selective sensors is ever-present. Among the promising candidates, 2-Phenoxyquinoline-based fluorescent sensors have emerged as a versatile and powerful tool for the detection of a wide range of analytes, including metal ions and nitroaromatic compounds. This guide provides an objective comparison of the performance of these novel sensors against existing technologies, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Performance Comparison: A Quantitative Overview
The efficacy of a sensor is determined by several key performance indicators. The following table summarizes the quantitative performance of this compound-based sensors in comparison to other prevalent fluorescent sensor technologies for the detection of various analytes.
| Sensor Type | Analyte | Limit of Detection (LOD) | Response Time | Selectivity | Reference |
| This compound-based | Zn²⁺ | 5 - 10 ppb | Fast | High | [1] |
| This compound-based | Al³⁺ | 7.0 nM | Fast | High | [2] |
| This compound-based | In³⁺ | 1.16 x 10⁻¹⁰ M | Not Specified | Good | [3] |
| This compound-based | Fe³⁺ | 2.03 x 10⁻⁸ M | Not Specified | Good | [3] |
| This compound-based | F⁻ | 7.98 x 10⁻⁹ M | Not Specified | Good | [3] |
| This compound-based | 2,4,6-trinitrophenol (TNP) | 0.3 - 1.2 ppm | Not Specified | Good | [1] |
| Styrylcyanine-based | Fe³⁺ | Not Specified | Fast | Good | [4] |
| Pyrrole Hydrazone Schiff Base | Al³⁺ | 42 - 102 nM | Not Specified | High | [5] |
| Acenaphtoquinoxaline-based | Hg²⁺ | 42 ppb | Not Specified | High | [6] |
| Nanowire-based | Various Gases | ppb level | Not Specified | Varies | [7] |
| Metal Oxide-based | Formaldehyde | 10 ppb | Not Specified | High | [8] |
Signaling Mechanisms and Experimental Workflows
The functionality of this compound-based sensors, like many fluorescent probes, relies on specific photophysical mechanisms that are modulated by the presence of the target analyte. Understanding these signaling pathways is crucial for interpreting sensor response and for the design of new and improved sensor molecules.
One of the primary mechanisms at play is Chelation-Enhanced Fluorescence (CHEF) . In the unbound state, the this compound probe may exhibit low fluorescence due to quenching processes. Upon binding to a target metal ion, a rigid chelate complex is formed, which restricts intramolecular rotations and vibrations, thereby reducing non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity.
Another important mechanism is Photoinduced Electron Transfer (PET) . In some designs, the this compound fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. When the receptor binds to the analyte, its electron-donating ability is suppressed, thus "turning on" the fluorescence.
The following diagrams illustrate the generalized signaling pathway of a "turn-on" this compound-based sensor and a typical experimental workflow for its application.
Experimental Protocols
To ensure reproducibility and allow for objective comparison, detailed experimental protocols are essential. The following outlines a general methodology for the characterization and application of this compound-based fluorescent sensors.
General Spectroscopic Measurements
-
Preparation of Stock Solutions: A stock solution of the this compound-based sensor is prepared in a suitable solvent (e.g., acetonitrile, DMSO) at a concentration of 1 mM. Stock solutions of the analytes (e.g., metal salts) are typically prepared in deionized water or an appropriate buffer at a concentration of 10 mM.
-
UV-Vis and Fluorescence Titrations: A solution of the sensor (e.g., 10 µM) is placed in a quartz cuvette. Small aliquots of the analyte stock solution are incrementally added to the sensor solution. After each addition, the solution is mixed thoroughly, and the UV-Vis absorption and fluorescence emission spectra are recorded. The excitation wavelength is chosen based on the absorption maximum of the sensor.
-
Selectivity Studies: The fluorescence response of the sensor to the target analyte is measured in the presence of a molar excess of potentially interfering species to assess its selectivity.
-
Determination of Limit of Detection (LOD): The LOD is typically calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot of fluorescence intensity versus analyte concentration at low concentrations.
Cell Imaging Protocol (for biological applications)
-
Cell Culture: Adherent cells (e.g., HeLa cells) are cultured on glass-bottom dishes in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Sensor Loading: The cells are washed with phosphate-buffered saline (PBS) and then incubated with a solution of the this compound-based sensor (e.g., 5-10 µM in serum-free medium) for a specified period (e.g., 30 minutes) at 37°C.
-
Analyte Treatment: After washing with PBS to remove the excess sensor, the cells are treated with the analyte of interest (e.g., a solution containing Al³⁺ ions) for a specific duration.
-
Fluorescence Microscopy: The cells are washed again with PBS and imaged using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the sensor.
Conclusion
This compound-based fluorescent sensors demonstrate highly competitive performance, particularly in the detection of metal ions like Zn²⁺ and Al³⁺, often exhibiting lower limits of detection compared to some existing technologies. Their high sensitivity, selectivity, and rapid response make them valuable tools for a wide array of applications. The "turn-on" fluorescence mechanism, primarily driven by CHEF and PET processes, provides a clear and strong signal upon analyte binding. The straightforward experimental protocols for their use in both spectroscopic analysis and cellular imaging further enhance their appeal to the scientific community. As research in this area continues, the development of new this compound derivatives with tailored specificities and enhanced photophysical properties is anticipated, further solidifying their position as a cornerstone of modern sensing technology.
References
- 1. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A new sensor based on thieno[2,3-b]quinoline for the detection of In3+ , Fe3+ and F- by different fluorescence behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent sensors based on quinoline-containing styrylcyanine: determination of ferric ions, hydrogen peroxide, and glucose, pH-sensitive properties and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | “Turn-On” Fluorescent Biosensors for High Selective and Sensitive Detection of Al3+ Ion [frontiersin.org]
- 6. Acenaphtoquinoxaline as a selective fluorescent sensor for Hg (II) detection: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. mdpi.com [mdpi.com]
Unlocking Potential: A Comparative Docking Analysis of 2-Phenoxyquinoline Derivatives in Drug Discovery
A deep dive into the interactions of 2-phenoxyquinoline derivatives with key biological targets reveals promising avenues for the development of novel therapeutics. This guide provides a comparative analysis of their docking performance against various proteins implicated in cancer, viral, and bacterial diseases, supported by experimental data and detailed methodologies.
Researchers and drug development professionals are constantly seeking new molecular scaffolds with the potential for high-potency and selective targeting of disease-related proteins. The this compound core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide synthesizes findings from several computational studies to offer a clear comparison of how different derivatives of this scaffold perform in silico against various biological targets.
Comparative Docking Performance of this compound and Related Derivatives
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of this compound and similar quinoline/quinoxaline derivatives against a range of protein targets. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (the this compound derivative) and the protein, with more negative values suggesting a stronger binding affinity.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline | SARS-CoV-2 Main Protease (Mpro) | -10.61 | HIS41, GLU166, GLN192 | [1] |
| 4-(4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline | SARS-CoV-2 Main Protease (Mpro) | -10.45 | HIS41, GLU166, GLN192 | [1] |
| Phenylamino-phenoxy-quinoline derivatives (general) | HIV-1 Reverse Transcriptase | Not specified, but inhibitory activity similar to Nevirapine | Interacts in the non-nucleoside inhibitor binding pocket | [1] |
| 6-Bromo-4-(2-chlorophenoxy)quinoline (3e) | E. coli CsgC | -5.4 | Lys78, Val77, Val80 | [2] |
| Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Pyrano[3,2-c]quinoline analogue 2c | Topoisomerase II | -8.27 | Not specified | [3] |
| Quinoxaline derivative IV | VEGFR-2 | -17.11 | ASP 1044, GLU 883 | [4] |
| Quinoxaline derivative III | VEGFR-2 | -15.63 | ASP 1044 | [4] |
| Quinoxaline derivative I | VEGFR-2 | -12.13 | ASP 1044 | [4] |
| Quinoxaline derivative II | VEGFR-2 | -11.93 | ASP 1044, GLU 883 | [4] |
| Quinoline-pyrimidine derivative 4 | HIV-1 Reverse Transcriptase | -10.67 | TRP229, LYS 101 | [5] |
| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a | -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-15, TRP-12, TRP-25, LYS-10, GLU-9 | [6] |
Experimental Protocols: A Look at the Methodology
The in silico experiments summarized above generally follow a standardized molecular docking workflow. While specific parameters may vary between studies, the core methodology remains consistent.
General Molecular Docking Workflow
A typical molecular docking study involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target protein and the this compound derivatives (ligands) are prepared. This involves downloading the protein structure from a repository like the Protein Data Bank (PDB), removing water molecules, adding hydrogen atoms, and assigning appropriate charges. Ligand structures are typically drawn using chemical drawing software and then optimized to their lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm to place the ligand. The size and coordinates of the grid box are crucial parameters that are determined based on the known binding site of the protein.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina or Glide (from the Schrödinger suite), is used to systematically explore different conformations and orientations of the ligand within the defined grid box. The algorithm calculates the binding energy for each pose, representing the predicted affinity of the ligand for the protein.
-
Pose Analysis and Validation: The resulting docking poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are examined to understand the molecular basis of the binding. In some cases, the docking protocol is validated by redocking a known inhibitor into the active site and ensuring the software can reproduce the experimentally observed binding mode.
Visualizing the Molecular Landscape
To better understand the biological context and the experimental process, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a representative experimental workflow.
The presented data and methodologies underscore the significant potential of this compound derivatives as a versatile scaffold for designing potent and selective inhibitors for a range of therapeutic targets. The comparative analysis of docking studies provides a valuable resource for researchers to guide further optimization and experimental validation of these promising compounds.
References
- 1. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]
- 6. global.oup.com [global.oup.com]
Head-to-head comparison of different synthetic routes to 2-Phenoxyquinoline
For researchers, scientists, and professionals in drug development, the efficient synthesis of key molecular scaffolds is paramount. 2-Phenoxyquinoline, a significant heterocyclic motif, is a precursor to various compounds with potential therapeutic applications. This guide provides an objective, data-driven comparison of the primary synthetic routes to this valuable compound: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and the Buchwald-Hartwig C-O Coupling reaction.
This comparative analysis summarizes quantitative data, presents detailed experimental protocols for each key method, and offers a visual representation of the synthetic workflow to aid in the selection of the most appropriate route based on laboratory resources, desired yield, and reaction conditions.
At a Glance: Comparing the Synthetic Pathways
The choice of synthetic strategy for this compound is often a trade-off between reaction conditions, catalyst cost, and overall efficiency. The following table summarizes the key quantitative data for the three most common methods.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloroquinoline, Phenol (B47542) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. | 2 | 95 |
| Ullmann Condensation | 2-Bromoquinoline (B184079), Phenol | Copper(I) Iodide (CuI) / L-proline | Dimethyl Sulfoxide (B87167) (DMSO) | 90 | 12 | 85 |
| Buchwald-Hartwig C-O Coupling | 2-Bromoquinoline, Phenol | Pd2(dba)3 / Xantphos | Toluene (B28343) | 100 | 18 | 92 |
In-Depth Analysis of Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often high-yielding method for the synthesis of aryl ethers. In the case of this compound, this route typically involves the reaction of a 2-haloquinoline with a phenoxide salt. The reactivity of the starting 2-haloquinoline is a critical factor, with fluoro- and chloro-substituted quinolines being more reactive than their bromo- or iodo- counterparts.
Key Advantages:
-
Often proceeds under mild conditions (room temperature).
-
Can provide very high yields.
-
Does not typically require expensive transition metal catalysts.
Considerations:
-
Requires a strong base to generate the phenoxide nucleophile.
-
The reactivity of the 2-haloquinoline is crucial for success.
Ullmann Condensation
The Ullmann condensation is a well-established, copper-catalyzed method for the formation of carbon-oxygen bonds. This reaction involves the coupling of an aryl halide with an alcohol or phenol. Traditional Ullmann conditions often required harsh reaction temperatures, but modern modifications, including the use of ligands like amino acids (e.g., L-proline), have made the reaction more accessible and efficient under milder conditions. Microwave-assisted Ullmann reactions have also been shown to significantly reduce reaction times and improve yields.
Key Advantages:
-
A robust and reliable method for C-O bond formation.
-
Modern protocols allow for milder reaction conditions.
Considerations:
-
Often requires higher temperatures than the SNAr or Buchwald-Hartwig reactions.
-
Stoichiometric or high loadings of copper catalysts may be necessary.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the formation of aryl ethers. This method offers a versatile alternative to the Ullmann condensation, often proceeding under milder conditions and with a broader substrate scope. The choice of palladium precursor and phosphine (B1218219) ligand is critical for the success of the reaction.
Key Advantages:
-
Generally proceeds under milder conditions than the Ullmann reaction.
-
High functional group tolerance.
-
Catalytic amounts of palladium are typically sufficient.
Considerations:
-
Palladium catalysts and specialized phosphine ligands can be expensive.
-
Reactions can be sensitive to air and moisture, requiring inert atmosphere techniques.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Synthesis of this compound from 2-Chloroquinoline and Phenol
To a solution of phenol (1.1 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portionwise at 0 °C. The mixture is stirred at room temperature for 30 minutes. 2-Chloroquinoline (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Ullmann Condensation
Synthesis of this compound from 2-Bromoquinoline and Phenol
A mixture of 2-bromoquinoline (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), L-proline (0.2 mmol), and cesium carbonate (Cs2CO3, 2.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) is heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield this compound.
Protocol 3: Buchwald-Hartwig C-O Coupling
Synthesis of this compound from 2-Bromoquinoline and Phenol
To an oven-dried Schlenk tube are added tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3, 0.025 mmol), Xantphos (0.06 mmol), and cesium carbonate (Cs2CO3, 1.5 mmol). The tube is evacuated and backfilled with argon. 2-Bromoquinoline (1.0 mmol), phenol (1.2 mmol), and anhydrous toluene (5 mL) are then added. The reaction mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to give this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of selecting a synthetic route for this compound, taking into account key decision-making factors.
Caption: Decision workflow for selecting a synthetic route to this compound.
This comprehensive comparison aims to equip researchers with the necessary information to make an informed decision when embarking on the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the research, including available resources, desired scale, and tolerance for different reaction parameters.
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenoxyquinoline: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 2-phenoxyquinoline with appropriate safety measures. Based on data for related compounds, this compound should be treated as a potential irritant to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. For small quantities in a laboratory setting, a chemical treatment method to degrade the compound can be considered.
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Contacting a Hazardous Waste Disposal Service
-
The primary and most recommended disposal route is to contact your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide them with the name of the chemical and any available safety information. They will arrange for the proper packaging, transportation, and disposal, which typically involves high-temperature incineration.
Step 3: Laboratory-Scale Chemical Treatment (for small quantities, with caution)
For situations where immediate disposal via a contractor is not feasible, chemical degradation can be an option for small amounts of this compound. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading quinoline (B57606) and its derivatives.[1][2] One such method involves the use of Fenton's reagent.
Experimental Protocol: Fenton's Oxidation of this compound
Objective: To degrade this compound into less harmful byproducts.
Materials:
-
Waste this compound solution (in a suitable solvent)
-
30% Hydrogen peroxide (H₂O₂)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
pH paper or pH meter
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Preparation: Work in a fume hood and wear all appropriate PPE.
-
Acidification: Dilute the this compound waste with water and acidify to a pH of 3-4 using sulfuric acid.
-
Catalyst Addition: Add a catalytic amount of iron(II) sulfate to the solution and stir until dissolved.
-
Oxidation: Slowly add 30% hydrogen peroxide to the solution. The reaction is exothermic, so add it dropwise to control the temperature.
-
Reaction Time: Allow the reaction to proceed for several hours with continuous stirring. The endpoint may be indicated by a color change or can be monitored by analytical methods if available.
-
Neutralization: Once the reaction is complete, neutralize the solution to a pH of 6-8 by slowly adding a solution of sodium hydroxide.
-
Final Disposal: The treated solution, now containing degraded products, should be disposed of as aqueous waste according to your institution's guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
